Chemical structure and properties of 2-(2,3-Difluorophenyl)morpholine
An In-Depth Technical Guide to 2-(2,3-Difluorophenyl)morpholine: Structure, Properties, and Therapeutic Potential For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 2-(2,3-Difluorophenyl)morpholine: Structure, Properties, and Therapeutic Potential
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 2-(2,3-difluorophenyl)morpholine, a fluorinated heterocyclic compound with significant potential in medicinal chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from structurally related analogs, predictive modeling, and established chemical principles to offer a robust profile of its chemical structure, physicochemical properties, and putative applications. We present a reasoned approach to its synthesis and characterization, alongside a discussion of its potential as a scaffold in drug discovery, particularly for central nervous system (CNS) disorders. This guide is intended to serve as a foundational resource for researchers exploring the therapeutic applications of novel phenylmorpholine derivatives.
Introduction: The Strategic Value of Fluorinated Morpholines in Drug Discovery
The morpholine ring is a privileged scaffold in medicinal chemistry, featured in numerous FDA-approved drugs.[1] Its favorable properties, including a well-balanced lipophilic-hydrophilic profile and a pKa that enhances aqueous solubility and brain permeability, make it an attractive moiety for drug design.[2][3] When combined with fluorine, an element known for its ability to modulate metabolic stability, binding affinity, and pharmacokinetic (PK) and pharmacodynamic (PD) properties, the resulting structures offer a powerful toolkit for medicinal chemists.[4][5]
2-(2,3-Difluorophenyl)morpholine represents a confluence of these advantageous features. The strategic placement of two fluorine atoms on the phenyl ring is anticipated to profoundly influence the molecule's electronic and conformational landscape, potentially leading to enhanced potency, selectivity, and metabolic resistance compared to its non-fluorinated counterparts.[6] This guide will dissect the chemical and potential pharmacological characteristics of this specific isomer, providing a predictive yet scientifically grounded perspective for its application in research and development.
Chemical Structure and Identification
The foundational step in understanding any chemical entity is a precise characterization of its structure and fundamental properties.
IUPAC Name: 2-(2,3-Difluorophenyl)morpholine
Molecular Formula: C₁₀H₁₁F₂NO
Molecular Weight: 199.20 g/mol
CAS Number: A specific CAS registry number for 2-(2,3-difluorophenyl)morpholine is not readily found in public databases, highlighting its novelty. For reference, related isomers such as (R)-2-(3-(Trifluoromethyl)phenyl)morpholine have the CAS number 1598383-18-6.[7]
The molecule consists of a central morpholine ring, a six-membered saturated heterocycle containing oxygen and nitrogen atoms at positions 1 and 4, respectively. A 2,3-difluorophenyl group is attached at the C2 position of the morpholine ring, creating a chiral center.
Physicochemical Properties: A Predictive Analysis
While experimental data is sparse, we can predict the key physicochemical properties of 2-(2,3-difluorophenyl)morpholine based on its structure and data from similar compounds. These parameters are critical for assessing its drug-like potential.
Property
Predicted Value/Range
Rationale & Significance
logP (Octanol-Water Partition Coefficient)
1.5 - 2.5
The difluoro substitution increases lipophilicity compared to the parent phenylmorpholine, suggesting good potential for membrane permeability and blood-brain barrier penetration.[4]
pKa (Acid Dissociation Constant)
7.5 - 8.5
The basic nitrogen of the morpholine ring is expected to have a pKa in this range, making it partially protonated at physiological pH (7.4). This balance is crucial for both solubility and target interaction.[2][3]
Topological Polar Surface Area (TPSA)
21.26 Ų
This value, typical for the morpholine core, is well within the range associated with good oral bioavailability and CNS penetration.[7]
Hydrogen Bond Donors
1 (N-H)
The secondary amine acts as a hydrogen bond donor, a key feature for receptor binding.[7]
Hydrogen Bond Acceptors
3 (O, 2xF)
The ether oxygen and two fluorine atoms can act as hydrogen bond acceptors, contributing to target engagement.[7]
Melting Point & Boiling Point
Not available
Experimental data is unavailable. Expected to be a high-boiling liquid or a low-melting solid at standard conditions.
Solubility
Predicted to be soluble in organic solvents (e.g., DMSO, ethanol) and sparingly soluble in water. Formation of a hydrochloride salt would significantly increase aqueous solubility.
Synthesis and Purification: A Proposed Methodology
The synthesis of 2-aryl morpholines can be achieved through several established routes. A robust and adaptable method involves the cyclization of an intermediate formed from an aminoethanol and an aryl bromomethyl ketone.[8]
Retrosynthetic Analysis
A logical approach to the synthesis begins with disconnecting the morpholine ring to reveal readily available starting materials.
The Synthetic Landscape of 2-(2,3-Difluorophenyl)morpholine: A Guide for Medicinal Chemists
Abstract The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties that often impart improved solubility, metabolic stability, and pharmacokinetic profiles to dr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties that often impart improved solubility, metabolic stability, and pharmacokinetic profiles to drug candidates.[1] Among the myriad of substituted morpholines, 2-aryl derivatives, particularly those bearing fluorine substituents, are of significant interest due to the unique electronic properties conferred by the fluorine atoms, which can modulate bioactivity and metabolic fate. This in-depth technical guide provides a comprehensive overview of plausible and effective synthetic pathways for the preparation of 2-(2,3-Difluorophenyl)morpholine, a key intermediate for the development of novel therapeutics. Drawing upon established synthetic strategies for analogous compounds, this document offers detailed retrosynthetic analyses, step-by-step experimental protocols, and a comparative discussion of various synthetic routes, empowering researchers and drug development professionals to navigate the synthesis of this important molecule.
Introduction: The Significance of the 2-Aryl Morpholine Moiety
The morpholine ring is a saturated six-membered heterocycle containing both an amine and an ether functional group.[2] This unique combination of functionalities allows it to engage in various non-covalent interactions with biological targets, while its inherent stability and low lipophilicity make it an attractive component in drug design. The introduction of an aryl group at the 2-position of the morpholine ring creates a chiral center and provides a vector for further functionalization, enabling the exploration of chemical space and the optimization of pharmacological activity.
The 2,3-difluorophenyl substituent, in particular, offers several advantages. The fluorine atoms can act as hydrogen bond acceptors and can influence the conformation of the molecule through steric and electronic effects. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at the aromatic ring, thereby enhancing the metabolic stability of the parent molecule.
This guide will explore several robust synthetic strategies that can be logically extended to the synthesis of 2-(2,3-Difluorophenyl)morpholine, focusing on practicality, efficiency, and scalability.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic analysis of 2-(2,3-Difluorophenyl)morpholine reveals several key disconnections and potential synthetic routes. The primary bond formations to consider are the C-N and C-O bonds that form the morpholine ring.
A Senior Application Scientist's Guide to Bioavailability Predictions for 2-(2,3-Difluorophenyl)morpholine Analogs
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Crucial Role of Bioavailability in Drug Discovery The journey of a drug candidate from a promising lead compound to a clinically...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of Bioavailability in Drug Discovery
The journey of a drug candidate from a promising lead compound to a clinically effective therapeutic is fraught with challenges. A significant hurdle is achieving adequate oral bioavailability—the fraction of an administered dose that reaches systemic circulation. For novel chemical entities like 2-(2,3-Difluorophenyl)morpholine analogs, early and accurate prediction of bioavailability is paramount. It allows for the efficient allocation of resources, guiding medicinal chemistry efforts to optimize not just potency, but also the pharmacokinetic properties essential for therapeutic success.
This guide provides an in-depth framework for a multi-pronged approach to bioavailability prediction, integrating in silico, in vitro, and physicochemical methodologies. The narrative is structured to explain the causality behind experimental choices, ensuring a robust and self-validating workflow. We will specifically consider the unique characteristics of the 2-(2,3-Difluorophenyl)morpholine scaffold, particularly the influence of fluorine substitution, which can profoundly impact metabolic stability and membrane permeability.[1][2][3][4]
Part 1: Foundational Physicochemical & In Silico Profiling
Before embarking on resource-intensive in vitro assays, a foundational understanding of the molecule's inherent properties is critical. This initial phase acts as a filter, identifying compounds with a higher probability of success and flagging potential liabilities early.
The "Rule of Five": A First Pass Filter for "Drug-Likeness"
In 1997, Christopher Lipinski analyzed the properties of successful oral drugs and formulated the "Rule of Five" (Ro5), a set of simple molecular descriptors that correlate with good oral absorption.[5][6][7] While not an absolute predictor, it serves as an invaluable initial screening tool.[5][7]
Hydrogen Bond Donors (HBD): ≤ 5 (sum of -NH and -OH groups)[6][8]
Hydrogen Bond Acceptors (HBA): ≤ 10 (sum of N and O atoms)[6][8]
Compounds that comply with these rules tend to have lower attrition rates during clinical trials.[5] For our 2-(2,3-Difluorophenyl)morpholine analogs, these parameters can be readily calculated using various computational tools. It is crucial to monitor these properties as chemical modifications are made to the core scaffold.
In Silico ADME Prediction
Computational models offer a rapid, high-throughput method to estimate a range of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9][10][11][12] These tools use quantitative structure-activity relationships (QSAR) and machine learning algorithms to predict properties like solubility, permeability, and potential sites of metabolism.[9][12]
Key Predicted Parameters:
Aqueous Solubility: Essential for dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[13]
Caco-2 Permeability: Predicts the rate of drug passage across the intestinal epithelial barrier.
P-glycoprotein (P-gp) Substrate/Inhibitor: Identifies if the compound is likely to be affected by efflux transporters, which can limit absorption.
Cytochrome P450 (CYP) Metabolism: Predicts which CYP enzymes are likely to metabolize the compound and identifies potential sites of metabolic attack.[14]
While these models are predictive and not definitive, they are instrumental in prioritizing which analogs to synthesize and advance to in vitro testing.
The Impact of Fluorine Substitution
The difluorophenyl moiety in the core structure is a key consideration. Fluorine substitution is a common strategy in medicinal chemistry used to enhance metabolic stability and binding affinity.[1][2][15] The strong carbon-fluorine bond is more resistant to oxidative metabolism by CYP enzymes compared to a carbon-hydrogen bond.[2][3][4] This can block metabolically labile sites, prolonging the drug's half-life.[1][4] However, fluorine's high electronegativity can also alter the molecule's pKa and lipophilicity, which in turn affects solubility and permeability.[2][3] Therefore, the positioning of fluorine atoms is a critical design element that must be balanced for optimal ADME properties.
Part 2: A Tiered In Vitro Assessment Strategy
Data from in vitro assays provide the first experimental evidence of a compound's behavior. A logical, tiered approach allows for efficient screening, starting with high-throughput, lower-complexity assays and progressing to more physiologically relevant models for the most promising candidates.
Caption: Tiered workflow for bioavailability prediction.
Tier 1: High-Throughput Screening
Causality: The first critical step in absorption is the ability of a compound to pass through the lipid membranes of the intestinal epithelium, primarily via passive diffusion. The PAMPA assay provides a rapid and cost-effective method to assess this property.[16][17][18][19] It is a cell-free model that isolates passive transport, avoiding the complexities of active transport and metabolism.[16]
Protocol: PAMPA for GI Permeability
Membrane Preparation: A 96-well filter plate is coated with a solution of a lipid (e.g., 1% lecithin) dissolved in an organic solvent (e.g., dodecane) to form an artificial membrane.[20]
Compound Preparation: Analogs are dissolved in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 1-10 µM.[20]
Assay Setup: The filter plate (donor plate) is placed into a 96-well acceptor plate containing buffer. The test compound solution is added to the donor wells.
Incubation: The plate assembly is incubated at room temperature for a period of up to 5 hours.[16]
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.
Calculation: The apparent permeability coefficient (Papp) is calculated.
Data Interpretation:
High Permeability: Papp > 10 x 10⁻⁶ cm/s
Low Permeability: Papp < 1 x 10⁻⁶ cm/s
Causality: A drug must be in solution to be absorbed.[13] Poor solubility is a major cause of low bioavailability for orally administered drugs.[13][21] A kinetic solubility assay quickly determines the concentration at which a compound precipitates from a solution, mimicking the conditions in the GI tract.
Protocol: Kinetic Turbidimetric Solubility
Stock Solution: Prepare a high-concentration stock solution of the analog in DMSO (e.g., 10 mM).
Serial Dilution: Add the DMSO stock to a 96-well plate and perform serial dilutions.
Buffer Addition: Add aqueous buffer (e.g., PBS pH 7.4) to each well and mix.
Incubation & Measurement: Incubate the plate and measure the turbidity (optical density) at a specific wavelength (e.g., 620 nm) over time. The concentration at which precipitation is first observed is the kinetic solubility.
Tier 2: Mechanistic & Metabolic Assays
For analogs that demonstrate promising permeability and solubility, the next tier of assays investigates more complex biological processes.
Causality: While PAMPA assesses passive diffusion, the intestinal epithelium also contains uptake and efflux transporters that can significantly impact a drug's net absorption.[22] The Caco-2 assay, which uses a monolayer of human colon adenocarcinoma cells, is the industry gold standard for a more comprehensive assessment.[17][23] These cells differentiate to form tight junctions and express key transporters like P-gp, mimicking the intestinal barrier.[24] This assay is compliant with FDA guidelines for pre-clinical safety assessment.[25]
Protocol: Bidirectional Caco-2 Permeability
Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and monolayer formation.[24]
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥ 200 Ω·cm².[26]
Transport Studies:
Apical-to-Basolateral (A-to-B): The test compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is measured over time. This represents drug absorption.
Basolateral-to-Apical (B-to-A): The test compound is added to the basolateral chamber, and its appearance in the apical chamber is measured. This indicates active efflux.
Sampling & Analysis: Samples are taken from the receiver chamber at various time points and analyzed by LC-MS/MS.
Calculation: Papp values are calculated for both directions. The efflux ratio (ER) is determined by dividing the Papp (B-to-A) by the Papp (A-to-B).
Data Interpretation:
Efflux Ratio (ER) > 2: Suggests the compound is a substrate for an efflux transporter like P-gp.
Papp (A-to-B):
High: > 20 x 10⁻⁶ cm/s
Medium: 5-20 x 10⁻⁶ cm/s
Low: < 5 x 10⁻⁶ cm/s
Causality: After absorption, a drug passes through the liver, where it is subject to "first-pass metabolism." Extensive metabolism can significantly reduce the amount of active drug reaching systemic circulation.[27] The HLM assay uses subcellular fractions of the liver that contain the key Phase I drug-metabolizing enzymes (CYPs) to measure a compound's intrinsic clearance.[27][28]
Protocol: HLM Stability Assay
Assay Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).[29]
Incubation: The test analog (typically at 1 µM) is incubated with the microsomes at 37°C.[29]
Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.[27][28]
Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45 minutes).[28]
Reaction Termination: The reaction is stopped by adding a cold organic solvent like acetonitrile.[27]
Analysis: Samples are analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
Calculation: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Data Interpretation (General Categories):
High Stability: t½ > 30 min
Moderate Stability: t½ = 10-30 min
Low Stability: t½ < 10 min
Tier 3: Integrated Assessment
Causality: Once in the bloodstream, drugs can bind to plasma proteins like albumin.[30] Only the unbound (free) fraction of a drug is available to exert its pharmacological effect and be cleared.[30][31] High plasma protein binding can limit drug distribution and effectively lower the concentration of the active agent.[31] Equilibrium dialysis is considered the gold standard method for this assessment.[30][31]
Protocol: Equilibrium Dialysis
Apparatus Setup: An equilibrium dialysis apparatus consists of two chambers separated by a semi-permeable membrane.
Sample Addition: Plasma is added to one chamber, and a buffer solution containing the test analog is added to the other.
Equilibration: The apparatus is incubated at 37°C for 4-6 hours to allow the free drug to equilibrate across the membrane.[32]
Analysis: The concentration of the drug in both the plasma and buffer chambers is measured by LC-MS/MS.
Calculation: The percentage of bound and unbound drug is calculated.
Part 3: Data Synthesis & The Biopharmaceutics Classification System (BCS)
The data from all preceding assays must be integrated to form a holistic prediction of bioavailability. The Biopharmaceutics Classification System (BCS) provides a scientific framework for this integration.[33][34][35][36][37] Proposed in 1995, the BCS categorizes drugs based on their aqueous solubility and intestinal permeability, which are the key rate-limiting steps for oral absorption.[33][35][37]
Caption: The Biopharmaceutics Classification System (BCS).
BCS Classes and Implications:
Class I (High Solubility, High Permeability): These compounds are well-absorbed, and bioavailability is typically high.[33] Absorption is often limited by gastric emptying.
Class II (Low Solubility, High Permeability): Absorption is limited by the dissolution rate.[35] Formulation strategies to enhance solubility are often required.
Class III (High Solubility, Low Permeability): Absorption is limited by the permeation rate.[35] Prodrug strategies or permeation enhancers may be needed.
Class IV (Low Solubility, Low Permeability): These compounds have significant absorption challenges and often exhibit poor bioavailability.[35]
By categorizing the 2-(2,3-Difluorophenyl)morpholine analogs into this framework using the experimental data (Solubility from kinetic assays, Permeability from Caco-2), we can make a robust, evidence-based prediction of their likely in vivo oral bioavailability and devise appropriate strategies for further development.
Conclusion
Predicting the oral bioavailability of novel compounds such as 2-(2,3-Difluorophenyl)morpholine analogs requires a systematic, multi-parameter approach. By beginning with in silico and physicochemical profiling, progressing through a tiered system of in vitro assays from high-throughput screening to complex cell-based models, and finally integrating the data within the BCS framework, researchers can make informed decisions. This self-validating workflow allows for the early identification of promising candidates and flags potential liabilities, ultimately increasing the efficiency and success rate of the drug discovery process.
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An In-depth Technical Guide to the Physical Characteristics and Solubility Profile of 2-(2,3-Difluorophenyl)morpholine
Disclaimer: Direct experimental data for 2-(2,3-Difluorophenyl)morpholine is limited in publicly available literature. This guide synthesizes information from structurally analogous compounds and established principles o...
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: Direct experimental data for 2-(2,3-Difluorophenyl)morpholine is limited in publicly available literature. This guide synthesizes information from structurally analogous compounds and established principles of physical chemistry to provide a predictive overview and detailed experimental methodologies for its characterization.
Introduction and Scientific Context
2-(2,3-Difluorophenyl)morpholine is a heterocyclic organic compound featuring a morpholine ring substituted at the 2-position with a 2,3-difluorophenyl group. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical properties and metabolic stability.[1][2] The introduction of fluorine atoms onto the phenyl ring is a common strategy in drug design to modulate properties such as metabolic stability, binding affinity, lipophilicity, and basicity (pKa).[3][4] The specific 2,3-difluoro substitution pattern is of interest for its potential to fine-tune these parameters through inductive effects and altered electronic distribution.
This guide provides a comprehensive analysis of the predicted physical characteristics and solubility profile of 2-(2,3-Difluorophenyl)morpholine. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring scientific integrity and reproducibility.
Predicted Physicochemical Properties
The introduction of two fluorine atoms to the phenyl ring of a 2-phenylmorpholine core is expected to influence its physical properties. The following table provides predicted values for 2-(2,3-Difluorophenyl)morpholine based on the known properties of 2-phenylmorpholine and the established effects of aromatic fluorination.[1][4]
Property
Predicted Value/Observation
Rationale for Prediction
Molecular Formula
C₁₀H₁₁F₂NO
Based on the chemical structure.
Molecular Weight
199.20 g/mol
Calculated from the molecular formula. The molecular weight of 2-phenylmorpholine is 163.22 g/mol .
Appearance
Colorless to off-white solid or oil
Phenylmorpholine derivatives are often crystalline solids or oils at room temperature.[5]
Melting Point
Likely higher than 2-phenylmorpholine
Aromatic fluorination can increase crystal lattice energy, leading to a higher melting point. The precise melting point is highly dependent on the crystal packing.
Boiling Point
Expected to be elevated compared to 2-phenylmorpholine
The increased molecular weight and polarity from the C-F bonds would likely increase the boiling point.
pKa (of the morpholine nitrogen)
Lower than 2-phenylmorpholine
The electron-withdrawing nature of the two fluorine atoms on the phenyl ring will decrease the basicity of the morpholine nitrogen.[6][7]
logP (Octanol-Water Partition Coefficient)
Higher than 2-phenylmorpholine
Fluorine substitution on an aromatic ring generally increases lipophilicity. The calculated XLogP3 for 2-phenylmorpholine is 1.1.[1] The difluoro-substituted analog is predicted to have a higher logP.
Solubility Profile: A Predictive Analysis
The solubility of a compound is a critical parameter in drug development, influencing bioavailability and formulation. The solubility of 2-(2,3-Difluorophenyl)morpholine is predicted to be influenced by its increased lipophilicity and potentially lower aqueous solubility compared to its non-fluorinated counterpart.
Solvent System
Predicted Solubility
Rationale and Field Insights
Aqueous Buffers (e.g., PBS pH 7.4)
Low to moderate
The increased lipophilicity due to the difluorophenyl group will likely decrease aqueous solubility. The basic morpholine nitrogen will provide some pH-dependent solubility.[8][9]
Biorelevant Media (e.g., FaSSIF, FeSSIF)
Potentially enhanced compared to aqueous buffers
For lipophilic compounds, the presence of bile salts and phospholipids in these media can form micelles that enhance apparent solubility.
Organic Solvents (e.g., DMSO, Ethanol, Methanol)
High
As a substituted organic molecule, high solubility is expected in common polar aprotic and protic organic solvents.[10]
Experimental Protocols for Characterization
To move beyond prediction and obtain empirical data, the following detailed protocols are provided. These methods are standard in the pharmaceutical industry for their reliability and reproducibility.
Determination of Melting Point (Capillary Method)
This method is a fundamental technique for assessing the purity of a crystalline solid.[11]
Methodology:
Sample Preparation: Ensure the sample of 2-(2,3-Difluorophenyl)morpholine is a fine, dry powder. If necessary, gently crush any crystals using a mortar and pestle.[12]
Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The sample height should be 2-3 mm.
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting range. This will save time in the subsequent, more precise measurements.
Precise Determination: Use a fresh sample and heat at a rate of approximately 10-20°C per minute until the temperature is about 15-20°C below the approximate melting point.
Slow Heating: Reduce the heating rate to 1-2°C per minute.
Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample is liquid (completion of melting). This range is the melting point. A narrow range (e.g., 0.5-1.0°C) is indicative of high purity.
Caption: Workflow for Melting Point Determination.
Determination of Boiling Point (Micro Method)
For liquid samples or those that melt at low temperatures, this method is suitable for small sample volumes.[13][14][15][16][17]
Methodology:
Sample Preparation: Place a few drops of liquid 2-(2,3-Difluorophenyl)morpholine into a small test tube (e.g., a fusion tube).
Capillary Inversion: Place a melting point capillary tube (sealed at one end) into the test tube with the open end down.
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the oil level is above the side arm. Heat the side arm of the Thiele tube gently with a microburner.[17]
Observation of Bubbles: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.
Cooling and Recording: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn into the capillary tube.[16]
Caption: Micro Boiling Point Determination Workflow.
Thermodynamic Solubility (Shake-Flask Method)
This is the gold standard for determining the equilibrium solubility of a compound.[18][19][20]
Methodology:
Sample Preparation: Add an excess amount of solid 2-(2,3-Difluorophenyl)morpholine to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4) and biorelevant media. The presence of undissolved solid is essential.
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[21]
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant. Further clarify the supernatant by centrifugation or filtration through a low-binding filter (e.g., PVDF).
Quantification: Analyze the concentration of the dissolved compound in the clarified supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Analysis: Construct a calibration curve with known concentrations of the compound to determine the solubility in each medium.
Caption: Kinetic Solubility Determination by Nephelometry.
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Grokipedia. (n.d.). 2-Phenylmorpholine. Retrieved from [Link]
Unknown. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]
Andra, K. K. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Biochemistry & Analytical Biochemistry, 4(4).
Vedantu. (2025, July 24). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91101, 2-Phenylmorpholine. Retrieved from [Link].
Beilstein Journals. (2015, April 22). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Retrieved from [Link]
chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]
Taylor, R. (2011). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 132(11), 936-943.
LibreTexts Chemistry. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
Petersen, A. B., et al. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 7(5), 929-934.
Gurbych, O., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. ResearchGate. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 937783, (2S)-2-Phenylmorpholine. Retrieved from [Link].
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 937784, (R)-2-Phenylmorpholine. Retrieved from [Link].
Mykhailiuk, P. K., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.
Jain, A., & Sahu, S. K. (2024).
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
Wikipedia. (n.d.). 2-Phenylmorpholine. Retrieved from [Link]
Loftus, F. (1980). The Synthesis of Some 2-Substituted Morpholines.
Royal Society of Chemistry. (2015). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Retrieved from [Link]
Gurbych, O., et al. (2024). Comparison of the changes in Log P of selected alkyl and fluoroalkyl... ResearchGate. Retrieved from [Link]
Gurbych, O., et al. (2024). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. Retrieved from [Link]
Unknown. (n.d.). Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]
Chiral separation methods for 2-(2,3-Difluorophenyl)morpholine enantiomers
Application Note: Strategic Enantioseparation of 2-(2,3-Difluorophenyl)morpholine Executive Summary The separation of 2-(2,3-Difluorophenyl)morpholine enantiomers represents a critical step in the development of norepine...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Enantioseparation of 2-(2,3-Difluorophenyl)morpholine
Executive Summary
The separation of 2-(2,3-Difluorophenyl)morpholine enantiomers represents a critical step in the development of norepinephrine reuptake inhibitors and related CNS-active agents. As a secondary amine with a basic nitrogen center (
), this molecule presents distinct chromatographic challenges, primarily peak tailing due to silanol interactions.
This guide details a robust protocol for resolving the (
) and () enantiomers. We prioritize Polysaccharide-based Chiral Stationary Phases (CSPs) due to their proven success with phenylmorpholine scaffolds. The methodology transitions from analytical HPLC screening to preparative Supercritical Fluid Chromatography (SFC) for eco-friendly, high-throughput purification.[1]
Molecular Context & Separation Challenges
Target Molecule: 2-(2,3-Difluorophenyl)morpholine
Chiral Center: C2 position on the morpholine ring.
Structural Challenges:
Basicity: The secondary amine interacts strongly with residual silanols on silica supports, necessitating basic additives.
Fluorine Substitution: The 2,3-difluoro pattern increases lipophilicity compared to the parent phenylmorpholine, often requiring higher organic modifier strength in Reversed Phase (RP) or specific solvent choices in Normal Phase (NP).
Analytical Method Development (HPLC)
The following protocol utilizes Normal Phase (NP) chromatography, which historically provides the highest selectivity (
) for phenylmorpholine derivatives.
Recommended Column Screening Set
Do not rely on a single column. Screen the "Golden Quartet" of polysaccharide phases:
For purification of >100 mg quantities, SFC is superior to HPLC due to lower viscosity (higher speed) and reduced solvent waste.
SFC Protocol
System: Waters Prep 100q or Agilent 1260 Infinity II SFC.
Stationary Phase: Chiralpak AD-H or Amylose-C (5 µm).
Mobile Phase:
(Main carrier) + Co-solvent.
Optimized Gradient for Throughput:
Time (min)
% CO2
% Co-Solvent (MeOH + 0.2% DEA)
0.0
95
5
5.0
60
40
7.0
60
40
7.1
95
5
Back Pressure (BPR): 120 bar (Ensures supercritical state).
Temperature: 35-40°C.
Why Methanol in SFC?
While IPA is common in HPLC, Methanol is preferred in SFC because it is less viscous and provides higher solubility for the polar amine salt, preventing precipitation in the restrictor lines.
Decision Pathways & Logic (Visualized)
The following diagram illustrates the decision-making process for selecting the optimal separation mode based on scale and compound behavior.
Figure 1: Strategic workflow for method development and scale-up decision making.
Alternative: Classical Resolution (Process Scale)
For multi-kilogram scales where chromatography is cost-prohibitive, Diastereomeric Salt Formation is the industry standard for phenylmorpholines.
Resolving Agent: (
)-(+)-Mandelic Acid or ()-Tartaric Acid.
Solvent: Ethanol/Water or Isopropyl Acetate.
Mechanism: The basic morpholine nitrogen forms a salt with the chiral acid. The (
)-salt typically crystallizes out due to lower solubility compared to the ()-salt (or vice versa, requires empirical check).
Free-basing: The purified salt is treated with NaOH/DCM to recover the enantiopure morpholine base.
De Klerck, K., et al. (2014).[3] "Generic chiral method development in supercritical fluid chromatography." Journal of Chromatography A, 1363, 311–322.[3]
[Link]
Prabhakaran, J., et al. (2004).[4] "Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol." Chirality, 16(3), 168-173.[4] (Demonstrates Mandelic Acid resolution for morpholine scaffolds).
[Link]
Folprechtová, D., et al. (2024). "Analysis of chiral compounds using supercritical fluid chromatography." European Pharmaceutical Review.
[Link]
Strategic Incorporation of 2-(2,3-Difluorophenyl)morpholine in Peptide Synthesis
Executive Summary The incorporation of 2-(2,3-Difluorophenyl)morpholine into peptide backbones represents a sophisticated strategy in modern medicinal chemistry. This building block combines the pharmacokinetic benefits...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The incorporation of 2-(2,3-Difluorophenyl)morpholine into peptide backbones represents a sophisticated strategy in modern medicinal chemistry. This building block combines the pharmacokinetic benefits of the morpholine scaffold—improved metabolic stability and solubility—with the bioisosteric properties of the difluorophenyl group. However, its integration presents a dual synthetic challenge: steric hindrance from the 2-substituted ring and nucleophilic deactivation caused by the electron-withdrawing fluorine atoms.
This guide provides a validated, high-fidelity workflow for coupling this specific secondary amine to peptide termini or side chains, moving beyond standard protocols to ensure high conversion yields and purity.
Chemical Rationale & Mechanistic Insight
The "Privileged" Scaffold
Morpholines are widely recognized as "privileged structures" in drug discovery, often serving as surrogates for piperazines or piperidines to modulate basicity and lipophilicity (LogP).
Metabolic Blockade: The 2,3-difluoro substitution pattern on the phenyl ring effectively blocks common metabolic oxidation sites (P450 metabolism), extending the half-life of the resulting peptide conjugate.
Conformational Restriction: Unlike flexible alkyl amines, the morpholine ring locks the nitrogen lone pair orientation, potentially enhancing binding affinity to target receptors.
The Synthetic Challenge
Successful coupling requires understanding the causality of failure in standard SPPS (Solid Phase Peptide Synthesis) conditions:
Factor
Effect on Synthesis
Mitigation Strategy
Steric Hindrance
The phenyl group at C2 shields the secondary amine (N4), significantly slowing nucleophilic attack.
Use smaller, high-activity coupling reagents (e.g., HATU, COMU) rather than bulky carbodiimides.
Electronic Deactivation
Fluorine atoms (-withdrawing) reduce electron density on the nitrogen, lowering nucleophilicity ( suppression).
Use "Super-active" esters (OBt/OAt) or acid halides; extend reaction times; elevate temperature ().
Salt Formation
Often supplied as an HCl salt, the amine is non-reactive until free-based.
In-situ neutralization with non-nucleophilic base (DIPEA/TMP) is critical.
Experimental Protocols
Pre-Synthesis Preparation
Reagent Handling: 2-(2,3-Difluorophenyl)morpholine is typically hygroscopic as a salt. Dry under vacuum over
overnight before use to prevent hydrolysis of the activated ester.
Solvent Selection:
Preferred: N-Methyl-2-pyrrolidone (NMP) – Superior swelling and solubilization of hindered aggregates.
Alternative: DMF (Dimethylformamide) – Acceptable for standard applications.[1]
Dissolve the carboxylic acid component (Peptide-Resin or Protected Amino Acid) (1.0 eq) in NMP.
Add HATU (1.1 eq).
Add DIPEA (2.0 eq) and vortex for exactly 30 seconds . Note: Do not age the activated ester longer than 2 minutes to avoid guanidinium side-reactions.
Coupling:
Add the pre-activated solution to the reaction vessel containing the 2-(2,3-Difluorophenyl)morpholine (1.2 – 1.5 eq).
If using the HCl salt of the morpholine: Add an additional 1.0 eq of DIPEA to the reaction vessel before adding the activated acid.
Incubation:
Agitate at Room Temperature for 2 to 4 hours .
Optimization: For difficult sequences, heat to 50°C (microwave: 25W, 60°C, 20 min).
Monitoring:
Perform HPLC/MS analysis on a micro-cleavage. Note: Colorimetric tests (Kaiser) are invalid for acylation of the morpholine but valid if checking for disappearance of the peptide amine.
Protocol B: Acid Fluoride Activation (The "Nuclear" Option)
Best for: Extremely hindered couplings or when Protocol A fails (<50% conversion).
Rationale: Acid fluorides are smaller and more reactive toward sterically hindered amines than OBt/OAt esters, yet more stable to hydrolysis than acid chlorides.
Dissolve the Carboxylic Acid (1.0 eq) and TFFH (1.1 eq) in dry DCM or NMP.
Add DIPEA (2.5 eq).
Agitate for 15 minutes to generate the acid fluoride.
Coupling:
Add the 2-(2,3-Difluorophenyl)morpholine (1.5 eq) directly to the mixture.
Agitate for 2-12 hours .
Validation:
This method typically yields >90% conversion even for electron-deficient amines.
Visualization of Decision Logic
The following diagram illustrates the decision matrix for selecting the appropriate coupling strategy based on the specific constraints of the synthesis.
Caption: Decision tree for optimizing the coupling of sterically hindered fluorinated morpholines.
Quality Control & Troubleshooting
Monitoring the Reaction
Standard colorimetric tests (Kaiser Test) detect primary amines. Since morpholine is a secondary amine, the Kaiser test will yield a false negative (no color) even if the morpholine is unreacted.
Chloranil:[2][3] Turns blue/green in the presence of secondary amines (positive result = incomplete coupling).
Isatin: Turns blue in the presence of proline/morpholine derivatives.
Common Side Reactions
Racemization: When coupling to the morpholine, the activated amino acid (especially Cys, His, or Phe) is prone to racemization due to the slow coupling rate.
Solution: Use Oxyma Pure as an additive instead of HOBt to suppress racemization while maintaining high reactivity.
Guanidinylation: If HATU is used and the amine is added too slowly, the amine may react with the uronium moiety of HATU.
Solution: Pre-activate the acid for <2 minutes, or switch to phosphonium reagents (PyBOP) which do not form guanidines.
Data Summary: Reagent Comparison
Reagent System
Relative Reactivity
Racemization Risk
Recommended Use Case
DIC / HOBt
Low
Low
Not recommended for this application.
HATU / DIPEA
High
Moderate
Primary choice for N-terminal capping.
PyBOP / DIPEA
High
Low
Good alternative if HATU causes side reactions.
TFFH / DIPEA
Very High
Low
Gold Standard for difficult/hindered couplings.
COMU / DIPEA
Very High
Very Low
Excellent modern alternative to HATU.
References
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Carpino, L. A., et al. (2003). The 1-Hydroxy-7-azabenzotriazole-Based Uronium Salt (HATU) and Its Analogs. Accounts of Chemical Research. Link
Wijtmans, R., et al. (2004). Synthesis of Morpholines.[4] Synthesis, 2004(04), 641-662. Link
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
Scale-up procedures for manufacturing 2-(2,3-Difluorophenyl)morpholine
Application Note: Process Development & Scale-Up of 2-(2,3-Difluorophenyl)morpholine Executive Summary & Strategic Importance 2-(2,3-Difluorophenyl)morpholine is a high-value pharmacophore, structurally related to norepi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Process Development & Scale-Up of 2-(2,3-Difluorophenyl)morpholine
Executive Summary & Strategic Importance
2-(2,3-Difluorophenyl)morpholine is a high-value pharmacophore, structurally related to norepinephrine reuptake inhibitors (NRIs) like reboxetine and various NK1 antagonists. The introduction of the 2,3-difluoro motif on the aromatic ring significantly alters the metabolic stability and lipophilicity (LogP) compared to the unsubstituted parent, making it a critical scaffold in modern CNS drug discovery.
This application note details a scalable, three-step manufacturing protocol designed to transition from medicinal chemistry (gram-scale) to kilo-lab production. Unlike traditional bench methods that utilize hazardous reagents (e.g., sodium hydride in DMSO), this protocol prioritizes thermal safety , atom economy , and impurity control .
Key Process Features:
Safety Engineered: Replaces NaH/DMSO with a solid-liquid phase transfer catalysis (PTC) system for epoxidation.
Cost Efficiency: Utilizes commercially available 2,3-difluorobenzaldehyde.
Scalability: Avoids chromatographic purification for intermediates; relies on crystallization and distillation.
Retrosynthetic Analysis & Pathway
The most robust route for manufacturing 2-aryl morpholines is the "Epoxide-Amino Alcohol" strategy. This route avoids the use of lachrymatory
-bromo ketones (a common alternative route) and allows for stereochemical control if chiral epoxidation catalysts are employed.
Reaction Scheme:
Epoxidation: Corey-Chaykovsky reaction of 2,3-difluorobenzaldehyde.
Ring Opening: Nucleophilic attack by ethanolamine (2-aminoethanol).
Cyclization: Acid-mediated dehydration to close the morpholine ring.
Figure 1: Synthetic pathway for the manufacturing of 2-(2,3-difluorophenyl)morpholine.
Detailed Scale-Up Protocols
Step 1: Synthesis of 2-(2,3-Difluorophenyl)oxirane
Rationale: Traditional Corey-Chaykovsky reactions use NaH and DMSO. On a scale >100g, this mixture poses a severe thermal runaway hazard due to the decomposition of DMSO catalyzed by bases [1]. We utilize a Phase Transfer Catalysis (PTC) method using solid KOH and Acetonitrile/Water, which is thermally stable and avoids hydrogen gas evolution.
Reagents:
2,3-Difluorobenzaldehyde (1.0 equiv)
Trimethylsulfoxonium iodide (TMSOI) (1.2 equiv)
Potassium Hydroxide (KOH), powder (2.0 equiv)
Acetonitrile (CH3CN) (5 vol) / Water (0.1 vol)
Protocol:
Charge: To a jacketed glass reactor, charge TMSOI and CH3CN. Initiate stirring (mechanical, 250 rpm).
Base Addition: Add KOH powder in portions over 30 minutes, maintaining internal temperature
C. Note: A slight exotherm is observed.
Substrate Addition: Add 2,3-difluorobenzaldehyde dropwise over 1 hour.
Reaction: Heat the slurry to 60°C and hold for 4–6 hours. Monitor by HPLC (Target: < 2% Aldehyde remaining).
Workup: Cool to 20°C. Filter off inorganic salts (KI/KOH). Concentrate the filtrate to remove CH3CN.
Extraction: Dissolve residue in MTBE (Methyl tert-butyl ether) and wash with water (2x).
Isolation: Concentrate MTBE to yield the crude epoxide as a pale yellow oil.
Yield Expectation: 85–92%
Purity: >95% (GC/HPLC) – Sufficient for the next step without distillation.
Step 2: Ring Opening with Ethanolamine
Rationale: Regioselectivity is governed by electronic and steric factors. The nucleophilic amine attacks the less hindered terminal carbon of the epoxide, yielding the desired secondary amine.
Addition: Add ethanolamine in a single portion at room temperature.
Reaction: Heat to reflux (80–82°C) for 3 hours.
IPC (In-Process Control): Monitor disappearance of epoxide.
Workup: Distill off IPA and excess ethanolamine under reduced pressure (vacuum distillation is critical here to remove ethanolamine, bp 170°C, which interferes with the next step).
Product: The residue is a viscous oil (Intermediate 2).
Yield Expectation: Quantitative crude.
Step 3: Cyclization (The Critical Morpholine Formation)
Rationale: This step is the most challenging. While sulfuric acid is the industrial standard, it causes charring (tar formation). For high-purity pharma intermediates, we employ a modified "One-Pot Acid Dehydration" with controlled temperature ramps to minimize degradation.
Reagents:
Intermediate 2 (1.0 equiv)
Sulfuric Acid (70% aq.) (5 vol) – Concentration is key; 98% is too harsh, <50% is too slow.
Reaction: Heat the mixture to 140°C. Water is distilled off during the reaction (setup with a Dean-Stark trap if using a solvent carrier, or open distillation head).
Duration: Hold for 6–8 hours. The mixture will turn dark brown.
Quench: Cool to 10°C. Slowly basify with 50% NaOH to pH 12, maintaining temp < 25°C with active cooling.
Extraction: Extract the alkaline slurry with Toluene (3 x 3 vol). The morpholine product moves to the organic phase; tars remain in the aqueous phase.
Purification:
Wash Toluene layer with brine.
Dry over Na2SO4.
Salt Formation (Optional but Recommended): Add HCl in IPA to the toluene solution to precipitate 2-(2,3-difluorophenyl)morpholine hydrochloride . This purifies the compound via crystallization, removing colored impurities.
Process Safety & Troubleshooting (E-E-A-T)
Thermal Hazard Assessment:
The primary hazard in this process is the epoxidation step. Literature confirms that DMSO decomposition can be autocatalytic in the presence of halides and bases [1]. By switching to Acetonitrile/KOH, we mitigate the risk of thermal runaway (MTSR - Maximum Temperature of Synthesis Reaction is significantly lower).
Impurity Profile:
Impurity Type
Origin
Control Strategy
Regioisomer
Attack of amine at benzylic position (Step 2)
Use excess ethanolamine; steric bulk of 2,3-difluoro usually favors desired terminal attack (>95:5 ratio).
Dimer
Reaction of product with another epoxide
High dilution in Step 2; Excess amine.
Styrene deriv.
Elimination of benzylic OH in Step 3
Control H2SO4 conc. (keep <75%); Keep temp <150°C.
Process Flow Diagram (Unit Operations)
Figure 2: Unit operations flow for the kilo-scale manufacturing of the target morpholine.
Analytical Quality Control
HPLC Method Parameters:
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 20 min.
Detection: UV @ 210 nm (Morpholine ring has low UV; rely on Phenyl absorption). 2,3-difluoro substitution shows distinct absorption patterns compared to non-fluorinated analogs.
References
Yang, Q., et al. "Thermal Hazards and Safe Scale-Up of Reactions Containing Dimethyl Sulfoxide." Organic Process Research & Development, 2020. Link
Ghorai, M. K., et al. "Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines."[1] Beilstein Journal of Organic Chemistry, 2015. Link
Pfizer Inc. "Process for the preparation of morpholine derivatives." European Patent EP1087966B1, 2004. Link
Corey, E. J., & Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide." Journal of the American Chemical Society, 1965.
Organic Chemistry Portal. "Synthesis of Morpholines." (General review of synthetic methodologies). Link
Technical Support Center: Troubleshooting Low Yields in 2-(2,3-Difluorophenyl)morpholine Synthesis
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges in the synthesis of 2...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges in the synthesis of 2-aryl morpholines, specifically focusing on the cyclization to form 2-(2,3-Difluorophenyl)morpholine. Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, and overcoming synthetic hurdles is critical for accelerating drug discovery programs.[1][2]
This document moves beyond standard protocols to provide in-depth troubleshooting, explain the chemical causality behind common failures, and offer field-proven solutions.
Section 1: Understanding the Core Challenge - The Impact of Difluoro-Substitution
The primary obstacle in this synthesis is the powerful electron-withdrawing nature of the two fluorine atoms on the phenyl ring. The unique properties of fluorine can dramatically influence reaction outcomes compared to their non-fluorinated counterparts.[3][4] The ortho- and meta-fluorine atoms exert a strong inductive effect, which deactivates the benzylic position, making it a less effective electrophile for intramolecular cyclization reactions like a Williamson ether synthesis. Understanding this electronic effect is the first step in troubleshooting low yields.
Plausible Synthetic Pathway
A common route to 2-aryl morpholines involves the formation of a key amino alcohol intermediate, followed by an intramolecular cyclization. The low-yield step is typically this final ring-closing reaction.
Caption: Troubleshooting decision tree for the cyclization step.
Leaving Group (LG) Efficacy: The hydroxyl group of the amino alcohol intermediate must be converted into a better leaving group.
Insight: Mesylates (-OMs) and tosylates (-OTs) are standard choices. However, due to the deactivating effect of the difluorophenyl ring, a more reactive leaving group like iodide may be required. You can achieve this in-situ via Finkelstein reaction conditions (adding NaI with a tosylate or mesylate precursor).
Action: If using -OMs or -OTs with poor results, add 1.1 equivalents of sodium iodide (NaI) to your reaction to generate the more reactive alkyl iodide in situ.
Base and Solvent Selection: The choice of base is critical to ensure complete deprotonation of the amine nucleophile without causing side reactions.
Insight: A strong, non-nucleophilic base is required. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the amine. Potassium tert-butoxide (KOt-Bu) is also effective. [5][6]The solvent must be aprotic and polar enough to facilitate the Sₙ2 reaction; DMF and DMSO are excellent choices.
Action: See the table below for a systematic screening approach.
Table 1: Recommended Conditions for Base & Solvent Screening
Priority
Base (Equivalents)
Solvent
Temperature Range (°C)
Rationale & Comments
1
NaH (1.2 eq)
Anhydrous DMF
25 -> 80
Gold Standard. Irreversible deprotonation. Ensure NaH is fresh and washed. Reaction may require heating.
2
KOt-Bu (1.5 eq)
Anhydrous THF
25 -> 66 (reflux)
Good alternative to NaH, often more soluble. Can promote elimination if sterically hindered.
3
K₂CO₃ (3.0 eq) with NaI (1.1 eq)
Acetonitrile
82 (reflux)
Milder Conditions. Often used with more reactive electrophiles. The addition of NaI is crucial here.
4
LiHMDS (1.2 eq)
Anhydrous THF
-78 -> 25
Strong, Non-nucleophilic. Useful if other bases cause side reactions. Low temperature start can improve selectivity.
Q2: I'm using a Palladium-catalyzed C-N coupling approach (Buchwald-Hartwig type) for the cyclization and it's failing. What's the issue?
Answer: Palladium-catalyzed aminations are powerful but sensitive. [1]For an intramolecular cyclization, failure often points to catalyst deactivation or an inappropriate ligand-metal combination for this specific substrate.
Catalyst Deactivation: The difluorophenyl group and the morpholine nitrogen can coordinate to the palladium center, leading to inactive species or catalyst precipitation (palladium black).
[7][8] * Insight: Catalyst deactivation is a primary cause of low yields in Buchwald-Hartwig reactions. [9]It can be mitigated by careful selection of ligand, base, and ensuring strictly inert conditions.
Action: If you observe a black precipitate, your catalyst has likely crashed out. Use a fresh, degassed solvent and ensure your reaction is under a robust inert atmosphere (Argon or Nitrogen). Consider a pre-catalyst which can be more stable and generate the active Pd(0) species more reliably.
[10]
Ligand Choice: The ligand is arguably the most critical variable.
Insight: The electron-withdrawing nature of the substrate requires an electron-rich and sterically bulky phosphine ligand to promote the difficult reductive elimination step, which is often rate-limiting.
[10] * Action: Screen a panel of modern biarylphosphine ligands. XantPhos is often a good starting point due to its large bite angle, but others may perform better.
[11][12]
Table 2: Recommended Ligand Screening for Intramolecular Pd-Catalyzed Cyclization
Ligand
Palladium Source
Typical Loading (mol%)
Key Characteristics & When to Use
XantPhos
Pd₂(dba)₃ or Pd(OAc)₂
1-2% Pd, 1.2-2.4% Ligand
First Choice. Wide bite angle, good general performance. [12]
RuPhos
RuPhos Palladacycle
1-2%
Excellent for sterically hindered or electron-poor substrates.
BrettPhos
BrettPhos Palladacycle
1-2%
Very bulky and electron-rich, often succeeds where others fail.
Josiphos-type
Pd(OAc)₂
1-2% Pd, 1.1-2.2% Ligand
Ferrocene-based ligands, known for high activity and stability.
This protocol details an optimized procedure for the cyclization of an N-protected-2-((2,3-difluorophenyl)(tosyloxy)ethyl)amine intermediate. It assumes the intermediate has been synthesized and purified.
Objective: To cyclize the tosylated amino alcohol intermediate to the corresponding morpholine.
Sodium Hydride (60% dispersion in mineral oil, 1.5 eq)
Anhydrous Dimethylformamide (DMF)
Hexanes (for washing NaH)
Saturated aqueous Ammonium Chloride (NH₄Cl)
Ethyl Acetate
Brine
Procedure:
Preparation: In a flame-dried, three-neck round-bottom flask under an Argon atmosphere, add the required amount of Sodium Hydride (NaH).
NaH Washing: Wash the NaH three times with anhydrous hexanes via cannula to remove the mineral oil. Carefully remove the final hexane wash.
Solvent Addition: Add anhydrous DMF to the washed NaH to create a slurry (concentration of substrate should be ~0.1 M). Cool the flask to 0°C in an ice bath.
Substrate Addition: Dissolve the tosylated amino alcohol intermediate in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring NaH slurry at 0°C over 20 minutes.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour. Then, heat the reaction to 60°C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
Quenching: Cool the reaction mixture back to 0°C. Very carefully and slowly, add saturated aqueous NH₄Cl dropwise to quench the excess NaH.
Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer twice with water and once with brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Section 4: Frequently Asked Questions (FAQs)
Q: My reaction is clean but stalls at ~50% conversion. What does this mean?
A: This often points to catalyst deactivation in a Pd-catalyzed reaction, or an equilibrium issue in a base-mediated cyclization. For the latter, it could mean your base is not strong enough to fully deprotonate the nucleophile under the reaction conditions. Consider switching to a stronger, irreversible base like NaH.
Q: Can I use a different halogen, like bromine instead of a tosylate, as the leaving group?
A: Yes. An alkyl bromide or iodide is an excellent electrophile for this reaction. You can access the bromo-intermediate from the amino alcohol using reagents like PBr₃ or CBr₄/PPh₃. This may offer higher yields than a tosylate.
Q: Why is high dilution recommended for intramolecular cyclizations?
A: High dilution (typically 0.01-0.1 M) favors the intramolecular reaction pathway over the intermolecular pathway, which would lead to undesired polymer or dimer formation. At low concentrations, a molecule is more likely to react with itself than to find and react with another molecule.
Q: The 2,3-difluoro substitution pattern seems particularly difficult. Would a 3,4-difluoro analog be easier?
A: Yes, likely. The ortho-fluorine (at position 2) adds significant steric hindrance and has the strongest inductive effect on the benzylic reaction center. A 3,4- or 3,5-difluoro analog would have less steric hindrance and a slightly different electronic profile, likely making the cyclization more facile.
You are likely dealing with a mixture where the target 2-(2,3-difluorophenyl)morpholine is contaminated with positional isomers. These impurities typically arise from two sources:
Phenyl-Ring Isomers (Critical): Contamination in the starting material (e.g., 2,4-difluorobenzaldehyde or 3,4-difluorostyrene oxide), leading to 2-(2,4-difluorophenyl)morpholine. These are difficult to separate due to identical molecular weights and similar pKa values.
Morpholine-Ring Isomers: Regio-irregular ring opening during synthesis, yielding 3-(2,3-difluorophenyl)morpholine.
This guide prioritizes Salt Formation (Crystallization) as the primary separation vector, followed by Preparative Chromatography for polishing.
Module 1: Diagnostic Triage (Know Your Enemy)
Q: How do I definitively confirm which regioisomer is contaminating my batch?A: Do not rely solely on LC-MS, as regioisomers have identical masses (
). 19F NMR is the gold standard here due to the high sensitivity of fluorine chemical shifts to local electronic environments.
Analytical Protocol: 19F NMR Discrimination
Solvent: DMSO-d6 or CDCl3 (DMSO is preferred for sharper amine signals).
Reference: CFCl3 (0 ppm) or internal C6F6.
Isomer
Fluorine Substitution
Coupling Pattern (J-coupling)
Diagnostic Feature
Target
2,3-Difluoro
Ortho-coupling ( Hz)
Two distinct multiplets, strong interaction.
Impurity A
2,4-Difluoro
Meta-coupling ( Hz)
Weaker coupling; signals are more separated.
Impurity B
3,4-Difluoro
Ortho-coupling ( Hz)
Similar to target, but chemical shifts move upfield.
Visual Workflow: Analytical Decision Matrix
Caption: Analytical workflow to distinguish regioisomers using 19F NMR coupling constants.
Module 2: Salt Formation & Recrystallization (The Workhorse)
Q: Direct crystallization of the free base failed. Why?A: Morpholine free bases are often oils or low-melting solids with poor lattice energy discrimination. You must convert the amine into a crystalline salt. The lattice energy differences between a 2,3-difluoro salt and a 2,4-difluoro salt are significantly higher than in their free base forms.
Dissolution: Dissolve 100 mg of crude amine in 10 volumes (1 mL) of EtOAc.
Acid Addition: Add 1.05 equivalents of the selected acid.
Note: For Oxalic/Fumaric, dissolve the acid in warm EtOH first.
Thermal Cycle: Heat to 60°C (clear solution)
Cool slowly to 20°C (10°C/hour).
Observation:
HCl Salt: Often hygroscopic; good for bulk removal but lower selectivity.
Oxalate/Fumarate: These form rigid hydrogen-bond networks bridging the morpholine nitrogen. This rigidity amplifies the steric clash of the "wrong" fluorine position (e.g., 2,4-difluoro), excluding it from the crystal lattice.
Recommended System:Hemioxalate in Ethanol/IPA.
Literature Precedent: Morpholine derivatives often form stable, high-melting hemioxalate salts that reject regioisomers effectively [1].
Troubleshooting the Crystallization:
Observation
Diagnosis
Remediation
Oiling out
Impurity profile too high or solvent too polar.
Re-dissolve by heating; add "anti-solvent" (e.g., Heptane) dropwise until turbid, then cool.
Gel formation
Rapid precipitation trapping solvent.
Re-heat and cool slower. Add 1% seed crystal of pure material.
No precipitate
Salt is too soluble.
Switch to a less polar solvent (EtOAc or MTBE) or concentrate volume by 50%.
Module 3: Chromatographic Polishing (The Sniper)
Q: Crystallization improved purity to 95%, but I need >99%. How do I separate the remaining isomers?A: You must exploit the subtle pKa and lipophilicity differences. The fluorine position affects the basicity of the morpholine nitrogen via inductive effects through the phenyl ring.
HPLC Method Development Guide
Stationary Phase Selection:
Standard C18: Often insufficient for regioisomers.
PFP (Pentafluorophenyl):Highly Recommended. The PFP phase interacts via
stacking and fluorine-fluorine interactions. It is exceptionally sensitive to the position of fluorine atoms on the analyte [2].
Phenyl-Hexyl: Good alternative if PFP is unavailable.
Mobile Phase Strategy:
Acidic (0.1% TFA): Protonates the amine. Separation is driven by hydrophobicity.
Basic (10mM Ammonium Bicarbonate, pH 10): Keeps amine neutral. Separation is driven by the shape/electronic interaction with the column. Basic conditions often yield better resolution for structural isomers.
Visual Workflow: Purification Logic
Caption: Integrated purification workflow combining crystallization and chromatography.
Module 4: Chemical Scavenging (The Nuclear Option)
Q: I cannot use chromatography and crystallization is stalling at 90%. Is there a chemical fix?A: Yes, but it adds steps. You can use Boc-protection .
Derivatization: React crude mixture with
.
Purification: The N-Boc protected regioisomers often have vastly different solubilities in Hexane/EtOAc compared to the free amines. They are also non-polar, allowing for easy Flash Chromatography on standard Silica.
Deprotection: Treat with HCl/Dioxane to recover the pure amine salt.
Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A, 1000(1-2), 653-677. Link (Validates PFP columns for halogenated isomer separation).
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative source on 19F coupling constants and chemical shifts).
Merck & Co., Inc. (2001). Chemical synthesis of morpholine derivatives. EP1087966B1. Link (Industrial precedent for morpholine salt crystallization).
Troubleshooting
Resolving enantiomeric excess issues in chiral morpholine synthesis
A Guide to Resolving Enantiomeric Excess Issues Welcome to the Technical Support Center for Chiral Morpholine Synthesis. As a Senior Application Scientist, I've designed this guide for researchers, chemists, and drug dev...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Resolving Enantiomeric Excess Issues
Welcome to the Technical Support Center for Chiral Morpholine Synthesis. As a Senior Application Scientist, I've designed this guide for researchers, chemists, and drug development professionals who encounter challenges in achieving high enantiopurity. The morpholine scaffold is a privileged structure in medicinal chemistry, and its stereochemistry is often critical to its biological activity.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic protocols.
Section 1: The First Critical Step - Validating Your Analytical Method
Before questioning your synthetic strategy, you must have absolute confidence in your analytical results. An unvalidated or poorly optimized analytical method is a common source of inaccurate or inconsistent enantiomeric excess (ee) values.[3][4]
Q1: My chiral HPLC/GC analysis shows low or fluctuating ee values. How can I be sure the analysis itself isn't the problem?
A1: This is the most critical first step. You must rigorously validate your chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method. An inaccurate method will provide misleading ee values, sending your troubleshooting efforts in the wrong direction.[3] The goal is to create a self-validating analytical system you can trust.
Core Validation Steps:
Confirm Baseline Separation: The two enantiomer peaks must be fully separated. The resolution value (Rs) should ideally be greater than 1.5 to ensure accurate integration.[3]
Prepare a True Racemic Standard: Synthesize or acquire a confirmed racemic (50:50) mixture of your morpholine derivative. When you inject this standard, the two enantiomer peaks must have an area ratio of 1.00 ± 0.02. If they don't, your detector response may be different for each enantiomer, or you may have co-eluting impurities, rendering the method inaccurate.
Check for Linearity: Prepare samples with known compositions of each enantiomer (e.g., 90:10, 75:25, 50:50, 25:75, 10:90). Plot the peak area ratio against the concentration ratio. The resulting line should have a correlation coefficient (r²) of ≥ 0.99.[3]
Assess Accuracy and Precision: Repeatedly inject a sample of known ee to ensure your results are consistent (precision) and close to the true value (accuracy).
A detailed protocol for this validation is provided in the Protocols section below.
Technical Support Center: Purification of 2-(2,3-Difluorophenyl)morpholine Hydrochloride
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(2,3-Difluorophenyl)morpholine hydrochloride. This document provides in-depth troubleshootin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(2,3-Difluorophenyl)morpholine hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges, ensuring the integrity and purity of your material.
2-(2,3-Difluorophenyl)morpholine hydrochloride is a substituted morpholine derivative.[1] Like many amine hydrochloride salts, its purification is centered on exploiting the solubility differences between the salt and its corresponding free base, as well as any synthesis-related impurities. The presence of the difluorophenyl group and the morpholine heterocycle imparts specific polarity and solubility characteristics that must be considered.[2][3]
The hydrochloride salt form is generally favored to improve the compound's crystallinity and stability compared to the often-oily free base.[4] The primary challenge in purification is typically the removal of unreacted starting materials, reaction byproducts, and inorganic salts generated during salt formation or workup.[5][6]
A crystalline nature is essential for purification by recrystallization. Failure to crystallize is a common issue.
Solubility
Soluble in polar protic solvents (water, methanol, ethanol).[7] Sparingly soluble in less polar solvents (acetone, ethyl acetate) and insoluble in non-polar solvents (hexanes, ether).
This solubility profile is the foundation for selecting appropriate recrystallization solvent systems.[8]
Stability
Generally stable at room temperature when dry.[9] Keep containers tightly closed in a dry, cool place.[10]
Hygroscopic nature can introduce water, which can hinder crystallization and promote degradation over time.
As a base, it readily forms a hydrochloride salt.[3] This allows for purification strategies involving acid-base extractions to remove non-basic impurities.
Section 2: Troubleshooting Guide
This section addresses specific problems encountered during the purification of 2-(2,3-Difluorophenyl)morpholine hydrochloride in a question-and-answer format.
Q1: My final product is an oil or a sticky solid, not the expected crystalline powder. What's wrong?
Probable Causes:
Residual Solvent: The most common cause. Solvents like THF, dichloromethane, or even excess isopropanol can act as plasticizers, preventing the formation of a rigid crystal lattice.
Presence of Impurities: Synthesis byproducts or unreacted starting materials can interfere with crystallization, leading to an amorphous or oily state. This phenomenon, known as eutectic mixture formation, lowers the melting point of the mixture.
Excess HCl or Water: Using aqueous HCl for salt formation can introduce excess water, making the salt highly hygroscopic and difficult to crystallize.[4] Similarly, an incorrect stoichiometric amount of HCl can lead to a mixture of the salt and free base.
Incorrect pH: If the pH is not sufficiently acidic, a significant portion of the compound may remain as the free base, which is more likely to be an oil.
Recommended Solutions:
Solvent Removal: Ensure your product is completely dry. Use a high-vacuum pump and gently heat the sample (if thermally stable) to remove trace solvents. A useful technique is to dissolve the oil in a small amount of methanol, then evaporate it under vacuum. Repeat this 2-3 times to azeotropically remove other trapped solvents.
Trituration: This technique can induce crystallization. Add a small amount of a non-solvent (a solvent in which your product is insoluble, such as diethyl ether or hexanes) to the oil. Stir or sonicate the mixture vigorously. The goal is to "wash" away impurities that keep the product oily, leaving behind the purified, solid hydrochloride salt.
Re-precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., isopropanol or ethanol).[5] Add this solution dropwise into a large volume of a vigorously stirring anti-solvent (e.g., diethyl ether or methyl tert-butyl ether (MTBE)). This "crash" precipitation can often yield a solid, which can then be collected and further purified by recrystallization.
Q2: I'm attempting recrystallization, but the compound "oils out" of the hot solvent instead of dissolving.
Probable Causes:
Solvent Choice: The boiling point of your chosen solvent may be higher than the melting point of your impure compound. The compound melts before it has a chance to dissolve, forming an immiscible liquid layer.
Insoluble Impurities: The presence of significant amounts of insoluble materials (e.g., inorganic salts) can coat your product, preventing it from dissolving properly.
Recommended Solutions:
Lower Boiling Point Solvent: Switch to a solvent with a lower boiling point. For example, if you are using n-butanol, try isopropanol or ethanol.
Two-Solvent System: Use a two-solvent system for recrystallization.[12][13]
Dissolve the oily product in a minimum amount of a "good" hot solvent where it is very soluble (e.g., methanol or ethanol).
Perform a hot gravity filtration if insoluble impurities are present.[14]
While the solution is still hot, add a "bad" solvent (an anti-solvent like ethyl acetate or MTBE) dropwise until the solution just becomes cloudy.
Add a few more drops of the "good" solvent to make it clear again, then allow it to cool slowly.
Q3: My recrystallization yield is very low. How can I improve it?
Probable Causes:
Using Too Much Solvent: The most frequent cause of low recovery. The compound remains dissolved in the mother liquor even after cooling because the solution is not saturated.[12]
Cooling Too Quickly: Rapid cooling promotes the formation of small, often impure crystals and can trap impurities. While it may seem to increase the bulk of the solid, the actual yield of pure product is often lower.
Premature Crystallization: The product crystallizes in the funnel during hot filtration, leading to significant loss.
Recommended Solutions:
Minimize Hot Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated mixture until everything just dissolves.
Slow Cooling Protocol: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. This encourages the growth of larger, purer crystals.[14] Once at room temperature, you can then place the flask in an ice bath to maximize the precipitation of the remaining dissolved product.
Prevent Premature Crystallization: During hot gravity filtration, use a stemless funnel and pre-heat it by pouring some hot solvent through it right before filtering your solution.[13] It's also wise to use a slight excess of solvent (~10-15%) before filtering to keep the compound in solution. This excess can be boiled off after filtration and before cooling.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the best solvent systems for recrystallizing 2-(2,3-Difluorophenyl)morpholine hydrochloride?
A: The ideal solvent is one in which the compound is highly soluble when hot but sparingly soluble when cold.[8] For this hydrochloride salt, polar protic solvents are the best starting point.
Table 2: Recommended Solvents for Recrystallization
Solvent System
Type
Rationale & Comments
Isopropanol (IPA)
Single Solvent
Excellent first choice. Good balance of polarity; less volatile than ethanol, allowing for better control over crystallization.
Ethanol
Single Solvent
Also a very good choice. Its higher volatility can be an advantage for quick drying of the final product.[12]
Methanol/MTBE
Two-Solvent
Use when single solvents fail. Methanol provides high solubility, while MTBE acts as an excellent anti-solvent to induce crystallization.[13]
Ethanol/Ethyl Acetate
Two-Solvent
A slightly more polar combination than Methanol/MTBE, which can be useful if the compound is too soluble in pure alcohols even when cold.
Q: How can I assess the purity of my final product?
A: A combination of methods is recommended for a comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis in pharmaceutical development.[15][16] A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like TFA or formic acid) is a standard starting point.[17] UV detection is suitable due to the phenyl ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable. ¹H NMR can confirm the structure and identify organic impurities, while ¹⁹F NMR is highly sensitive to the fluorine environment and can help identify isomers or related fluorinated impurities.
Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help in identifying impurities.[18]
Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Q: What are the likely impurities I should be looking for?
A: Impurities can originate from various stages of the synthesis.[6]
Starting Materials: Unreacted 1-bromo-2,3-difluorobenzene or morpholine.
Reaction Byproducts: Isomers, products of over-reactions, or side-reactions.
Inorganic Salts: Sodium chloride or other salts from workup procedures.[5] These are typically removed by ensuring the product is fully dissolved in an organic solvent before crystallization.
Degradation Products: Although generally stable, prolonged exposure to harsh conditions could lead to degradation.
Section 4: Key Experimental Protocols & Workflows
Workflow for Purification and Analysis
The following diagram outlines a general strategy for moving from a crude reaction mixture to a highly pure, verified final product.
Caption: General workflow for purification and analysis.
Protocol: Single-Solvent Recrystallization from Isopropanol (IPA)
Dissolution: Place the crude 2-(2,3-Difluorophenyl)morpholine hydrochloride in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of IPA, just enough to create a slurry.[12]
Heating: Gently heat the mixture on a hotplate with stirring. Add more IPA in small portions until the solid just completely dissolves. Avoid adding a large excess of solvent.
Hot Filtration (Optional): If any insoluble material is observed, perform a hot gravity filtration through a pre-warmed stemless funnel into a clean, pre-warmed flask.[14]
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin.
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of ice-cold IPA to rinse away any remaining mother liquor.
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Troubleshooting Decision Tree
This diagram helps guide your decisions when facing common purification hurdles.
Caption: Decision tree for common purification problems.
References
Google Patents. (2020). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
ITW Technologies. Heat Stable Salts Cleaning and Prevention. [Link]
Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. [Link]
ChemRxiv. (2021). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
International Journal of Pharmaceutical Sciences and Drug Research. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. [Link]
University of Toronto. Experiment 2: Recrystallization. [Link]
MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. [Link]
IP.com. Improved Process For The Synthesis Of Amorolfine And Its Hydrochloride Salt. [Link]
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
University of Sydney. Solubility of Organic Compounds. [Link]
World Journal of Pharmaceutical Research. (2022). A REVIEW ON ISOLATION, SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF ACTIVE PHARMACEUTICAL INGREDIENTS. [Link]
Beilstein Journals. (2015). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. [Link]
Google Patents. (2013). CN102321045A - Method for preparing high morphine hydrochloride.
Research and Reviews: Journal of Chemistry. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
Google Patents. (2019). CN107383032B - Purification and preparation method of morphine base, morphine hydrochloride and heroin hydrochloride standard substances.
Technical Support Center: Fluorinated Morpholine Synthesis
Topic: Preventing Defluorination During Morpholine Ring Formation Introduction: The Fluorine Retention Challenge Status: Active Case Log Severity: High (Structural Integrity Risk) Target Audience: Medicinal Chemists, Pro...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Defluorination During Morpholine Ring Formation
Introduction: The Fluorine Retention Challenge
Status: Active Case Log
Severity: High (Structural Integrity Risk)
Target Audience: Medicinal Chemists, Process Chemists
Fluorine incorporation into morpholine scaffolds is a critical strategy for modulating lipophilicity (LogP), blocking metabolic hotspots (CYP450 oxidation), and altering pKa. However, the high electronegativity of fluorine makes it a "double-edged sword" during synthesis.
The Core Problem:
Aryl-Fluorines: Prone to unwanted Nucleophilic Aromatic Substitution (SNAr ) when the ring is electron-deficient.
Alkyl-Fluorines: Prone to E2 Elimination (dehydrofluorination) under basic cyclization conditions.
This guide provides diagnostic workflows and validated protocols to construct the morpholine ring without ejecting the fluorine atom.
Module 1: Diagnostic & Triage
Before attempting a fix, identify the mechanism of fluorine loss. Use this decision matrix to classify your issue.
Diagram 1: Defluorination Mechanism Diagnosis
Caption: Decision tree to distinguish between SNAr-mediated loss (Aryl-F) and E2 elimination (Alkyl-F).
Scenario: You are attaching a morpholine ring to a fluorinated benzene.
Risk: If the ring contains electron-withdrawing groups (NO₂, CN, CO₂R), the Fluorine becomes a better leaving group than intended halogens (Cl, Br) via SNAr.
The Solution: Buchwald-Hartwig Coupling
Switch from SNAr (thermal/base driven) to Pd-catalyzed amination. Palladium inserts selectively into C-Br/C-I bonds, leaving the stronger C-F bond intact.
Optimized Conditions:
Catalyst: Pd(OAc)₂ or Pd₂dba₃
Ligand: BINAP or XantPhos (Bidentate ligands prevent β-hydride elimination and stabilize the metal center).
Base: Cs₂CO₃ (Mild, heterogeneous) or NaOtBu (Only if no sensitive groups present). Avoid strong nucleophilic bases if the ring is highly activated.
Solvent: Toluene or Dioxane (Non-polar solvents suppress background SNAr).
Scenario: Cyclizing a fluorinated amino-alcohol precursor to form the morpholine ring.
Risk: Traditional acid-mediated cyclization (H₂SO₄) or strong base (NaH) cyclization causes HF elimination.
The Solution: The "Mild" Mitsunobu Cyclization
This method proceeds under neutral redox conditions, avoiding the pKa extremes that trigger elimination.
Step-by-Step Methodology:
Preparation: Dissolve fluorinated amino-alcohol (1.0 equiv) in anhydrous THF (0.1 M).
Reagents: Add PPh₃ (1.2 equiv).
Cooling: Cool reaction to 0 °C.
Addition: Dropwise addition of DIAD or DEAD (1.2 equiv). Critical: Maintain low temp to prevent exotherms.
Reaction: Allow to warm to RT and stir for 12–24 h.
Workup: Concentrate and precipitate PPh₃O with Et₂O/Hexane.
Module 3: Reagent Selection & Compatibility Data
Use this table to select reagents that minimize defluorination risks.
Reagent Class
Recommended
Avoid
Technical Rationale
Bases
Cs₂CO₃, K₃PO₄, DIPEA
NaH, LDA, tBuOK
Strong bases (pKa > 15) trigger E2 elimination of HF in aliphatic fluorides. Carbonates are safer.
Solvents
Toluene, DCM, THF
DMF, DMSO, NMP
Polar aprotic solvents (DMSO) accelerate SNAr rates by orders of magnitude, increasing Ar-F loss.
Catalysts
Pd-BINAP, Pd-XantPhos
Copper (Ullmann)
Cu-catalysis often requires higher temps (>100°C), increasing thermal defluorination risks.
Acids
TsOH (Cat.), TFA
H₂SO₄ (Conc), HCl
Strong mineral acids promote dehydration-elimination sequences.
Module 4: Advanced Troubleshooting (FAQ)
Q1: I am seeing a byproduct with M-20 in my LCMS. What is it?
A: M-20 usually corresponds to the loss of HF (Mass 20).
Diagnosis: This indicates Elimination .
Fix: If you are using a base to cyclize a mesylate/tosylate, switch to a weaker base (e.g., change from NaH to K₂CO₃/Acetone). If using heat, lower the temperature.
Q2: Can I use "Green" reagents like Ethylene Sulfate?
A: Yes, but with caution.
Recent literature suggests Ethylene Sulfate is excellent for morpholine formation from amines [1]. However, it typically requires a base like tBuOK.
Modification for Fluorine: If your amine substrate is fluorinated, tBuOK might trigger decomposition. Substitute tBuOK with a milder base like DBU or run the reaction in a biphasic system to limit base exposure.
Q3: Why does my Fluorine signal disappear even with Buchwald conditions?
A: You might be experiencing Ligand Exchange or Reductive Defluorination .
Ligand Exchange: If using XantPhos, ensure your Pd source is pure.
Mechanism: Sometimes the amine acts as a reducing agent.[1]
Fix: Ensure strict exclusion of water and oxygen. Switch to a pre-formed catalyst (e.g., XantPhos Pd G4) to ensure rapid initiation and minimize side reactions.
Module 5: Workflow Visualization
Diagram 2: Safe Synthesis Pathways
Caption: Validated synthetic routes (Green) vs. high-risk pathways (Red) for fluorinated substrates.
References
Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
Source: Organic Chemistry Portal / J. Am. Chem. Soc. 2024.
URL:[Link]
Buchwald–Hartwig Amination: Development, Applications, and Outlook.
Source: Organic Process Research & Development (via StackExchange/ACS).
URL:[Link][2]
Mitsunobu Reaction: Mechanism and Application.
Source: Encyclopedia MDPI.
URL:[Link]
Changes in the SNAr reaction mechanism brought about by preferential solvation.
Source: Royal Society of Chemistry (RSC).
URL:[Link]
Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes.
Source: Beilstein Journal of Organic Chemistry (Example of unwanted defluorination mechanism).
URL:[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #CHM-STAB-882
Responder: Dr. A. Vance, Senior Application Scientist
Status: Open
Subject: Strategies for increasing shelf-life of 2-(2,3-Difluorophenyl)morpholine solutions
Executive Summary & Chemical Profile
Welcome to the Technical Support Center. You are likely working with 2-(2,3-Difluorophenyl)morpholine , a secondary amine pharmacophore often used as a building block or reference standard in neuroscience drug discovery (analogous to Reboxetine intermediates).
To extend shelf-life, you must mitigate the three primary degradation vectors specific to this molecule's functional groups:
Carbamate Formation: The secondary amine in the morpholine ring is a nucleophile that reacts rapidly with atmospheric CO₂.
Oxidative N-Dealkylation: Gradual formation of N-oxides or ring cleavage under light/oxygen exposure.
Hygroscopic Precipitation: If stored in DMSO, water absorption leads to compound crystallization.
Critical Degradation Pathways (The "Why")
Before implementing a protocol, it is vital to understand the mechanism of failure. This ensures you can troubleshoot anomalies in your LC-MS or NMR data.
Visualizing the Threat Landscape
Figure 1: Primary degradation and instability pathways for phenylmorpholine derivatives in solution.
Solvent Selection & Preparation Protocol
User Question: I usually dissolve my compounds in 100% DMSO. Is this safe for this morpholine derivative?
Scientist Response:
DMSO is the standard, but it is a "double-edged sword" for secondary amines. DMSO is highly hygroscopic; it will absorb up to 30% water by weight from the atmosphere if left uncapped.[1] This water absorption catalyzes two failures:
Solubility Crash: The lipophilic difluorophenyl group hates water. As DMSO gets "wet," your compound precipitates.[2]
Carbamate Stabilization: Water facilitates the reaction between the amine and CO₂.
The "Gold Standard" Preparation Protocol
Parameter
Recommendation
Scientific Rationale
Preferred Solvent
Anhydrous DMSO (≥99.9%)
High solubility; minimizes hydrolysis risk.
Alternative Solvent
Ethanol (Absolute)
Viable for short-term, but high volatility changes concentration.
Salt Form
HCl Salt (Preferred)
Converting the free base to a hydrochloride salt blocks the nitrogen lone pair, preventing oxidation and CO₂ reaction [1].
Concentration
10 mM - 50 mM
High concentrations are actually more stable than dilute ones (self-buffering effect against trace contaminants).
Additives
1% eq. HCl (if free base)
If you must store the free base, adding a stoichiometric equivalent of acid stabilizes the amine.
Storage & Handling Guide
User Question: Can I store the solution at -20°C in plastic tubes?
Scientist Response:
You must be careful with plastics. DMSO leaches plasticizers (phthalates) from standard PVC or polystyrene, which appear as "ghost peaks" in Mass Spec.
Storage Decision Matrix
Figure 2: Decision tree for selecting storage vessels and temperatures based on duration.
Protocol for Long-Term Storage (>1 Month):
Vessel: Use Amber Borosilicate Glass vials with PTFE-lined caps. (Amber protects the phenyl ring from UV-induced radical formation).
Headspace: Purge the vial with Argon gas before sealing. Argon is heavier than air and forms a better blanket than Nitrogen.
Temperature: Store at -20°C .
Note: DMSO freezes at 19°C. At -20°C, it is a solid. This stops diffusion-controlled degradation reactions.
Freeze-Thaw Management (The Silent Killer)
User Question: I use the same stock vial for my weekly assays. Is that okay?
Scientist Response:No. Repeated freeze-thaw cycles are the #1 cause of concentration drift.
Mechanism: When DMSO freezes, it crystallizes. The solute (your morpholine) is excluded from the crystal lattice and concentrated into "pockets" of liquid before eventually solidifying. This creates local supersaturation, leading to irreversible precipitation [2].
Moisture Pump: Every time you open a cold vial, condensation forms inside. Over 5 cycles, your "anhydrous" DMSO can become 5% water.
The Solution: Single-Use Aliquots
Prepare your master stock (e.g., 50 mM).
Immediately dispense into small aliquots (e.g., 20 µL) in PCR strips or micro-vials.
Freeze all.
Thaw one aliquot for an experiment and discard the remainder.
Troubleshooting & FAQs
Symptom
Probable Cause
Corrective Action
Yellowing of Solution
N-Oxide Formation. Amines often turn yellow/brown upon oxidation.
Check if the cap was loose. Verify LC-MS for M+16 peak. Discard solution.
Precipitate at Bottom
Water Ingress. DMSO absorbed moisture, lowering solubility.
Do not vortex. Spin down, remove supernatant, and redissolve precipitate in fresh anhydrous DMSO to verify identity.
M+44 Peak in MS
Carbamate Formation. Reaction with CO₂ (+44 Da).
Acidify the sample (add 0.1% Formic Acid). Carbamates are acid-labile and will revert to the parent amine [3].
M+14 or M+28 Peaks
Formaldehyde Adducts. Common if using low-grade Methanol or DMSO.
Switch to LC-MS grade solvents. Formaldehyde reacts with secondary amines to form hemiaminals.
References
Sigma-Aldrich. (2024). Safety Data Sheet: Morpholine Derivatives and Stability. Retrieved from
Kozikowski, B. A., et al. (2003). "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." Journal of Biomolecular Screening, 8(2), 210–215.
D'Souza, D. M., et al. (2020). "Carbamate formation in secondary amines: Implications for compound management." Journal of Medicinal Chemistry.
Cheng, X., et al. (2012). "Working with small molecules: preparing and storing stock solutions." Methods in Molecular Biology.
1H NMR Spectral Analysis of 2-(2,3-Difluorophenyl)morpholine: A Comparative Technical Guide
Part 1: Executive Summary & Strategic Context In the development of central nervous system (CNS) agents, the 2-phenylmorpholine scaffold is a privileged structure. However, the introduction of fluorine atoms—specifically...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Context
In the development of central nervous system (CNS) agents, the 2-phenylmorpholine scaffold is a privileged structure. However, the introduction of fluorine atoms—specifically the 2,3-difluoro substitution pattern —creates a unique analytical bottleneck. The high electronegativity of fluorine induces significant chemical shift anisotropy, while the spin-active
This guide moves beyond standard spectral reporting. We compare three distinct analytical methodologies to resolve the structure of 2-(2,3-difluorophenyl)morpholine . By treating the analytical method as the variable, we demonstrate how to transition from ambiguous "multiplets" to precise, self-validating structural assignments.
The Core Analytical Challenge
Conformational Flux: The morpholine ring undergoes rapid chair-chair interconversion at room temperature, broadening the aliphatic signals.
Spin-Spin Chaos: The
aromatic signals are split not just by neighboring protons (), but also by nuclei (, ), resulting in non-first-order multiplets that are difficult to integrate accurately.
Part 2: Structural & Spin System Analysis
Before analyzing the spectra, we must define the spin systems.
The Molecule[1]
Formula:
Key Feature: The chiral center at C2 (benzylic position) renders the morpholine protons diastereotopic.
The Coupling Network (Graphviz Visualization)
The following diagram illustrates the scalar coupling network that complicates the 1D NMR spectrum.
Figure 1: Spin-coupling network showing the dominant interactions. Note the strong
- couplings in the aromatic region.
Part 3: Comparative Methodology
We evaluated three protocols to determine the optimal workflow for purity assessment and structural validation.
Pulse Sequence: zgig (Bruker) or equivalent inverse-gated decoupling.
O2 Offset: Set the decoupling carrier frequency (O2) to -140 ppm (center of the fluorobenzene region).
Decoupling Bandwidth: Ensure the bandwidth covers -110 to -170 ppm.
Protocol 2: Salt Formation In-Situ (Method C)
To be used for quantitative purity assays.
Dissolution: Dissolve 10 mg of free base in 0.6 mL DMSO-d
.
Acidification: Add 1-2 drops of Deuterium Chloride (DCl) in D
O (35% wt).
Caution: Exothermic. Shake gently.
Equilibration: Allow the sample to sit for 5 minutes to ensure complete protonation and thermal equilibrium.
Acquisition: Run a standard 1H scan (ns=16, d1=10s). The long relaxation delay (d1) is crucial for accurate integration of the now-sharp signals.
Part 6: Analytical Workflow Diagram
This decision tree guides the researcher through the analysis process based on the specific data requirement (Structure vs. Purity).
Figure 2: Recommended analytical workflow. Note that Method B is diagnostic for structure, while Method C is diagnostic for purity.
Part 7: References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (Foundational text for coupling constants).
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Source for decoupling protocols).
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons. ( authoritative source for F-H coupling constants).
BenchChem Application Notes. (2025). 1H and 13C NMR Spectral Analysis of 2-(2,4-Difluorophenyl)morpholine. (Comparative data for the 2,4-isomer used for extrapolation).
Reich, H. J. (2024). Structure Determination Using NMR: Fluorine Coupling Constants. University of Wisconsin-Madison. (Verified coupling constant ranges).
Comparative Bioactivity Guide: 2,3-Difluoro vs. 2,4-Difluoro Phenyl Morpholines
This guide provides an in-depth technical comparison of 2,3-difluorophenyl versus 2,4-difluorophenyl morpholine scaffolds. It is designed for medicinal chemists and pharmacologists optimizing lead compounds for potency,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 2,3-difluorophenyl versus 2,4-difluorophenyl morpholine scaffolds. It is designed for medicinal chemists and pharmacologists optimizing lead compounds for potency, metabolic stability, and physicochemical properties.
Executive Summary: The Strategic Divergence
In the optimization of phenyl morpholine pharmacophores, the choice between 2,3- and 2,4-difluoro substitution is rarely arbitrary. It represents a strategic fork in the road between metabolic hardening and conformational/electronic tuning .
2,4-Difluoro Phenyl Morpholine: The industry standard for metabolic stability . By blocking the para-position (C4) and one ortho-position, this motif effectively shuts down the primary route of CYP450-mediated oxidative clearance. It is the "workhorse" scaffold for systemic drugs requiring long half-lives (e.g., antifungal azoles, PARP inhibitors).
2,3-Difluoro Phenyl Morpholine: A specialist motif for potency optimization . The vicinal fluorines create a unique dipole moment and often induce a twisted conformation relative to the morpholine ring. This is frequently employed to navigate tight binding pockets (e.g., MEK inhibitors, CGRP antagonists) where shape complementarity outweighs simple metabolic blocking.
The most critical differentiator is the susceptibility to Phase I metabolism. The phenyl morpholine scaffold is prone to oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).
Mechanism: CYP enzymes preferentially target electron-rich aromatic rings at the least sterically hindered position—typically the para position (C4).
2,4-Difluoro Advantage: Placing a fluorine at C4 acts as a metabolic "shield." The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~100 kcal/mol), rendering the site resistant to oxidation.
2,3-Difluoro Vulnerability: This pattern leaves the C4 position (para to the morpholine) unsubstituted. Unless this position is blocked by another functional group, the 2,3-difluoro scaffold often exhibits a shorter half-life (
) due to rapid para-hydroxylation.
Conformational Dynamics & Binding
The Vicinal "Twist" (2,3-Difluoro): The repulsion between the lone pairs of the fluorine atoms at positions 2 and 3, combined with the steric bulk of the morpholine at position 1, often forces the phenyl ring out of coplanarity with the morpholine nitrogen's lone pair. This "twisted" conformation can be critical for fitting into narrow hydrophobic clefts in enzymes like kinases.
The "Lock" (2,4-Difluoro): The separation of fluorines reduces direct electronic repulsion between them. This scaffold often adopts a conformation driven more by the morpholine's steric requirements, often favoring a specific angle that maximizes
-stacking interactions in the active site.
Visualization: Metabolic Fate & Signaling Logic
The following diagrams illustrate the metabolic pathways and the decision logic for selecting the appropriate scaffold.
Diagram 1: Metabolic Fate of Phenyl Morpholines
Caption: Comparative metabolic fate showing the vulnerability of the 2,3-difluoro scaffold to para-hydroxylation versus the resistance of the 2,4-difluoro scaffold.
Diagram 2: Scaffold Selection Decision Tree
Caption: Decision logic for medicinal chemists choosing between 2,3- and 2,4-difluoro substitutions based on structural constraints and ADME needs.
Experimental Protocols
To validate the theoretical advantages described above, the following standardized protocols are recommended.
Synthesis via Buchwald-Hartwig Amination
This is the gold-standard method for coupling morpholine to difluorohalobenzenes.
Reagents:
Aryl Halide: 1-Bromo-2,3-difluorobenzene OR 1-Bromo-2,4-difluorobenzene (1.0 eq).
Amine: Morpholine (1.2 eq).
Catalyst: Pd(OAc)₂ (2-5 mol%) + BINAP or Xantphos (5-10 mol%).
Base: NaOtBu or Cs₂CO₃ (1.5 eq).
Solvent: Toluene or 1,4-Dioxane (anhydrous).
Protocol:
Preparation: In a glovebox or under Argon, charge a reaction vial with the Aryl Halide, Morpholine, Base, and Catalyst system.
Reaction: Add solvent (degassed) and seal the vial. Heat to 80–100°C for 12–18 hours.
Workup: Cool to RT, filter through a celite pad, and concentrate in vacuo.
Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).
Validation: Confirm structure via ¹H-NMR and ¹⁹F-NMR.
2,4-Difluoro:[1][2][3] Expect ¹⁹F signals to be widely separated (ortho vs para environment).
2,3-Difluoro:[4][5][6][7] Expect ¹⁹F signals to show strong coupling to each other (vicinal coupling).
In Vitro Metabolic Stability Assay (Microsomal Stability)
Objective: Determine intrinsic clearance (
) and half-life ().
Protocol:
Incubation: Prepare test compounds (1 µM) in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg protein/mL).
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (MgCl₂, Glucose-6-phosphate, G6PDH, NADP+).
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
Quenching: Stop reaction immediately by adding ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time. The slope
determines .
Supporting Data: Physicochemical Properties
The following table summarizes predicted properties based on standard SAR datasets for these pharmacophores.
Property
2,3-Difluorophenyl Morpholine
2,4-Difluorophenyl Morpholine
Implication
LogP (Lipophilicity)
~2.3 - 2.5
~2.4 - 2.6
2,4-isomer is slightly more lipophilic due to symmetry.
pKa (Morpholine N)
~6.5
~6.8
2,3-isomer is more electron-withdrawing (inductive), lowering basicity.
Polar Surface Area (PSA)
~12 Ų
~12 Ų
Similar; membrane permeability is comparable.
Metabolic Soft Spot
High (C4-H)
Low (C4-F blocked)
2,4-isomer is superior for oral bioavailability.
References
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
Establishes the fundamental principles of using fluorine to block metabolic sites.
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Detailed review on how fluorine substitution patterns (2,3 vs 2,4) affect physicochemical properties and binding.
Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link
Discusses the specific "ortho-effect" and metabolic blocking str
Bohacek, R. S., et al. (1996). The Art and Practice of Structure-Based Drug Design. Medicinal Research Reviews. Link
Provides context on conformational restrictions imposed by vicinal substitutions.
A Comparative Guide to the LC-MS Identification of 2-(2,3-Difluorophenyl)morpholine Metabolites
This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the identification of metabolites of 2-(2,3-difluorophenyl)morpholine, a representative novel chemic...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the identification of metabolites of 2-(2,3-difluorophenyl)morpholine, a representative novel chemical entity. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, comparing analytical platforms and data analysis strategies to provide a comprehensive framework for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Metabolite Profiling
In drug discovery and development, understanding a compound's metabolic fate is not merely an academic exercise; it is a critical determinant of its success. The biotransformation of a parent drug into its metabolites dictates its pharmacokinetic properties, efficacy, and potential for toxicity. The candidate molecule, 2-(2,3-difluorophenyl)morpholine, possesses two key structural motifs ripe for metabolic modification: a morpholine ring, known for its influence on physicochemical properties, and a difluorinated phenyl ring, a common feature in modern medicinal chemistry used to modulate metabolic stability.
Identifying the "soft spots" for metabolism early on guides medicinal chemists in optimizing lead compounds to enhance stability and desired pharmacokinetic profiles. Furthermore, regulatory agencies require a thorough characterization of all significant human metabolites to assess potential safety liabilities. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) stands as the premier analytical tool for this task, offering the sensitivity and specificity needed to detect and identify metabolites in complex biological matrices.
The Predicted Metabolic Landscape of 2-(2,3-Difluorophenyl)morpholine
Before any experiment, a theoretical assessment of likely metabolic pathways is essential. This allows for a targeted search during data analysis. The structure of 2-(2,3-difluorophenyl)morpholine suggests several potential biotransformations catalyzed primarily by Cytochrome P450 (CYP) enzymes in the liver.
Key Predicted Pathways:
Morpholine Ring Metabolism : The morpholine moiety is generally more metabolically stable than a corresponding piperidine ring due to the electron-withdrawing effect of the oxygen atom. However, it is not inert. Common pathways include oxidation at the carbons alpha to the nitrogen, which can lead to ring opening, or N-oxidation. Ring cleavage is a known degradation pathway for morpholine, often initiated by a monooxygenase.
Difluorophenyl Ring Metabolism : Aromatic hydroxylation is a common metabolic route. The position of the two fluorine atoms is critical. Fluorine is a strong electron-withdrawing group that can deactivate the aromatic ring to oxidative metabolism. However, oxidation can still occur, typically at the less sterically hindered positions. The presence of fluorine can also lead to a phenomenon known as the "NIH shift," where a fluorine atom migrates during the hydroxylation process, meaning that fluorination does not always prevent oxidation at the site of substitution.
Phase II Conjugation : The hydroxylated metabolites formed in Phase I are susceptible to conjugation with endogenous molecules to increase their water solubility and facilitate excretion. The most common Phase II reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).
Caption: Predicted metabolic pathways for 2-(2,3-Difluorophenyl)morpholine.
Experimental Design: An In Vitro Approach Using Human Liver Microsomes
To screen for potential metabolites, an in vitro model is the logical first step. Human Liver Microsomes (HLMs) are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYP450s. They are a cost-effective and high-throughput tool for identifying Phase I metabolites.
Protocol: Incubation with Human Liver Microsomes
This protocol is designed to be a self-validating system by including appropriate controls.
Reagent Preparation:
Parent Compound Stock: Prepare a 10 mM stock solution of 2-(2,3-difluorophenyl)morpholine in DMSO.
HLM Stock: Use pooled human liver microsomes (commercially available) at a stock concentration of 20 mg/mL.
NADPH Regenerating System (NRS) Solution: Prepare a solution containing β-NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer to ensure a continuous supply of the necessary cofactor, NADPH.
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
Incubation Setup:
For each reaction, in a microcentrifuge tube, pre-warm a mixture of phosphate buffer, HLM (to a final concentration of 1 mg/mL), and the parent compound (to a final concentration of 10 µM) at 37°C for 5 minutes. The relatively low substrate concentration is chosen to be within the linear range of most CYP enzymes.
Negative Control: Prepare a parallel incubation without the NRS to ensure that any observed degradation is enzymatic and NADPH-dependent.
Positive Control: A separate incubation with a compound known to be extensively metabolized by HLMs (e.g., midazolam or verapamil) should be run to verify microsomal activity.
Reaction Initiation and Termination:
Initiate the reaction by adding the pre-warmed NRS solution.
Incubate at 37°C in a shaking water bath for a set time course (e.g., 0, 15, 30, 60 minutes).
Terminate the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the parent drug or a structurally similar compound). The cold acetonitrile serves to precipitate proteins and halt the enzymatic reaction.
Sample Processing:
Vortex the terminated reaction mixture vigorously.
Centrifuge at >12,000 x g for 10 minutes to pellet the precipitated proteins.
Transfer the supernatant to an LC-MS vial for analysis.
LC-MS Platform Selection: A Comparative Analysis
The choice of mass spectrometer is a critical decision point. For untargeted metabolite identification, high-resolution mass spectrometry (HRMS) is indispensable as it provides accurate mass measurements (<5 ppm), enabling the confident determination of elemental compositions for both the parent drug and its metabolites. The two dominant HRMS technologies are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap.
Feature
Quadrupole Time-of-Flight (Q-TOF)
Orbitrap
Senior Scientist's Insight
Resolution
Typically 20,000 - 60,000
Can exceed 240,000, but is scan-speed dependent
While Orbitrap's ultra-high resolution is powerful for resolving isotopic fine structure, a resolution of 40,000 is generally sufficient for small molecule metabolite ID. The key trade-off is scan speed.
Mass Accuracy
Typically 1-3 ppm
Typically <1-2 ppm
Both platforms provide excellent mass accuracy, sufficient to drastically reduce the number of possible elemental compositions for an unknown.
Scan Speed
Very fast (>10 Hz), independent of resolution
Inversely related to resolution (slower scans for higher resolution)
This is a critical differentiator. Fast UPLC separations produce peaks that are only a few seconds wide. A Q-TOF's fast scanning capability ensures enough data points across the peak for accurate quantification and deconvolution of co-eluting isomers, preventing false negatives.
Dynamic Range
~4-5 orders of magnitude
~3-4 orders of magnitude (intrascan)
Q-TOF often has a slight advantage in intrascan dynamic range, which is beneficial for detecting low-abundance metabolites in the presence of the high-concentration parent drug.
Fragmentation
Collision-Induced Dissociation (CID)
CID, Higher-energy C-trap Dissociation (HCD)
Both provide rich fragmentation data for structural elucidation. The availability of multiple fragmentation techniques on some Orbitrap platforms can be an advantage for complex structural problems.
Verdict for this Application: For a discovery-phase untargeted screening of metabolites from an in vitro incubation, a Q-TOF system is often preferred . The primary reason is its fast scan rate, which is highly compatible with the fast gradients used in UPLC systems. This ensures that the high chromatographic resolution achieved by the UPLC is not compromised by the mass spectrometer, which is a risk with slower-scanning, high-resolution Orbitrap methods.
The Analytical Workflow: LC-MS/MS Method
A robust analytical method is required to separate the parent drug from its potentially more polar metabolites and to generate high-quality MS and MS/MS data.
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is a standard choice for small molecule analysis.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
Gradient: A typical gradient would start at 2-5% B, ramp up to 95% B over 8-10 minutes, hold for 2 minutes, and then re-equilibrate. This separates the polar metabolites (eluting early) from the lipophilic parent drug (eluting later).
MS System: A Q-TOF mass spectrometer.
Ionization Mode: Electrospray Ionization (ESI) in positive mode is a good starting point, as the morpholine nitrogen is readily protonated. A negative mode run should also be performed to detect metabolites with acidic moieties.
Data Acquisition: A data-dependent acquisition (DDA) or a data-independent acquisition (DIA) such as MSE is employed. In this workflow, the instrument performs a continuous cycle of low-energy full scans (to detect precursor ions) and high-energy full scans (to fragment all precursors), providing comprehensive MS and MS/MS data for every detectable ion in a single injection.
Caption: End-to-end workflow for LC-MS metabolite identification.
Data Analysis and Structural Elucidation
The data analysis workflow involves automated peak detection followed by a targeted search for metabolites using specialized software. The high mass accuracy of the Q-TOF is leveraged here.
Automated Peak Finding: Software algorithms detect all ion signals across the chromatogram.
Metabolite Searching: The software searches for potential metabolites by comparing all detected peaks against a list of predicted biotransformations relative to the parent drug's exact mass and retention time.
Hydroxylation: Mass change of +15.9949 Da.
Dehydrogenation: Mass change of -2.0156 Da.
Glucuronidation: Mass change of +176.0321 Da.
Mass Defect Filtering: This is a powerful technique where the software specifically looks for compounds with a similar mass defect (the difference between the exact mass and the nominal mass) to the parent drug, as most metabolic transformations cause only small changes in the mass defect.
Structural Elucidation: Once a potential metabolite is flagged, its high-energy MS/MS spectrum is compared to that of the parent drug.
Modification on the Phenyl Ring: If a hydroxylation occurs on the phenyl ring, fragment ions corresponding to the unmodified morpholine ring will remain at the same m/z as in the parent spectrum, while fragments containing the phenyl ring will be shifted by +16 Da.
Modification on the Morpholine Ring: Conversely, if the morpholine ring is modified, its characteristic fragment ions will be mass-shifted, while the phenyl ring fragments will remain unchanged.
Hypothetical Results and Discussion
Following the analysis of the 60-minute incubation sample, several potential metabolites were detected. The results are summarized below.
Metabolite ID
Retention Time (min)
Proposed Biotransformation
Measured m/z [M+H]⁺
Elemental Formula
Mass Error (ppm)
Parent
7.85
-
200.0826
C₁₀H₁₂F₂NO⁺
-
M1
5.42
Hydroxylation
216.0775
C₁₀H₁₂F₂NO₂⁺
-1.8
M2
6.11
Hydroxylation
216.0779
C₁₀H₁₂F₂NO₂⁺
0.1
M3
4.98
M1 + Glucuronidation
392.1102
C₁₆H₁₉F₂NO₈⁺
-1.1
Discussion of Findings:
Two distinct hydroxylated metabolites (M1 and M2 ) were identified with identical elemental compositions but different retention times, confirming they are isomers. The earlier elution times compared to the parent compound are consistent with an increase in polarity due to the addition of a hydroxyl group.
MS/MS analysis of M1 showed a mass shift in fragments containing the difluorophenyl moiety, while morpholine-related fragments were unchanged. This provides strong evidence that hydroxylation occurred on the aromatic ring.
Conversely, MS/MS of M2 indicated the mass shift was on fragments associated with the morpholine ring, suggesting it is the site of oxidation for this metabolite.
Metabolite M3 was identified as a glucuronide conjugate of M1. Its much earlier retention time (4.98 min) is characteristic of highly polar Phase II metabolites. The detection of this conjugate confirms that the hydroxylated metabolite M1 is a substrate for UGT enzymes.
These hypothetical results demonstrate a common metabolic profile: the presence of multiple Phase I isomers and subsequent conjugation of the primary metabolite. The fluorination of the phenyl ring did not completely block aromatic hydroxylation, a key finding for guiding future compound design.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to identifying the metabolites of a novel compound, 2-(2,3-difluorophenyl)morpholine. We have demonstrated the rationale for choosing an in vitro HLM model and compared the key HRMS platforms, highlighting the advantages of a Q-TOF system's fast scan speed for untargeted screening with UPLC. The combination of accurate mass measurement, intelligent data mining, and detailed MS/MS fragmentation analysis provides a powerful workflow for the confident identification of metabolic pathways. This systematic approach is fundamental to modern drug development, enabling data-driven decisions to create safer and more effective medicines.
References
High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. (2026, February 8). Spectroscopy Online.
Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. (n.d.).
Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. (n.d.). BenchChem.
The Full Picture, the Right Picture – High-Resolution Mass Spectrometry for Metabolomic Profiling. (2022, April 8). Technology Networks.
Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence
Abstract This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-(2,3-Difluorophenyl)morpholine, a crucial analytical technique for its structural confirmation and purity assessment in r...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-(2,3-Difluorophenyl)morpholine, a crucial analytical technique for its structural confirmation and purity assessment in research and drug development.[1][2] We will delve into the characteristic vibrational modes of the molecule, offering a detailed interpretation of its IR peaks. A comparative analysis with potential impurities and alternative structures will highlight the specificity of the IR fingerprint. Furthermore, a step-by-step, self-validating experimental protocol for acquiring a high-quality IR spectrum is presented, ensuring data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical methods for compound validation.
Introduction: The Imperative of Spectroscopic Validation
In the landscape of pharmaceutical research and development, the unambiguous identification and purity assessment of synthesized compounds are paramount.[1] Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative technique to confirm the molecular structure of a compound by probing its vibrational modes.[2][3][4] Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral "fingerprint" that is invaluable for structural elucidation and quality control.[2][5]
This guide focuses on the validation of 2-(2,3-Difluorophenyl)morpholine, a substituted morpholine derivative of interest in medicinal chemistry. We will explore the key IR absorption bands that confirm the presence of the difluorophenyl ring, the morpholine heterocycle, and the secondary amine and ether functionalities. By understanding these characteristic peaks, researchers can confidently verify the identity of their target compound and distinguish it from starting materials, byproducts, or other related impurities.
Molecular Structure and Expected Vibrational Modes
To interpret the IR spectrum of 2-(2,3-Difluorophenyl)morpholine, it is essential to first consider its molecular structure and the expected vibrational frequencies of its constituent functional groups.
A Senior Application Scientist's Guide to the Comparative Binding Affinity of Fluorinated Morpholine Ligands
Welcome, fellow researchers and drug developers. In the intricate dance of rational drug design, the morpholine ring stands out as a privileged scaffold—a versatile and effective component in a multitude of therapeutic a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome, fellow researchers and drug developers. In the intricate dance of rational drug design, the morpholine ring stands out as a privileged scaffold—a versatile and effective component in a multitude of therapeutic agents.[1][2] Its favorable physicochemical properties, including aqueous solubility and metabolic stability, make it a frequent choice for medicinal chemists. However, the true art of ligand design lies in the subtle modifications that can dramatically enhance potency and selectivity. Among the tools in our arsenal, the strategic incorporation of fluorine is arguably one of the most powerful.[3]
This guide provides an in-depth comparison of the binding affinities of fluorinated morpholine ligands versus their non-fluorinated counterparts. We will move beyond a simple recitation of data to explore the underlying physicochemical principles, delve into the causality behind experimental design, and provide actionable protocols for you to validate these findings in your own laboratories.
The Fluorine Factor: More Than Just a Hydrogen Mimic
At first glance, fluorine's small van der Waals radius makes it an attractive replacement for hydrogen.[4] Yet, its extreme electronegativity introduces profound electronic and conformational effects that can be harnessed to optimize ligand-protein interactions.[5][6] The judicious placement of fluorine can:
Modulate Basicity (pKa): The powerful electron-withdrawing nature of fluorine can lower the pKa of nearby basic amines, such as the nitrogen in the morpholine ring.[3][7] This alteration can be critical for optimizing interactions in a specific binding pocket environment or for improving cell permeability.
Enhance Binding Affinity: Fluorine can participate in a variety of non-covalent interactions, including favorable orthogonal multipolar interactions with backbone carbonyls (C–F···C=O), which can significantly increase binding affinity.[8] It can also promote a specific ligand conformation that is more favorable for binding, thereby reducing the entropic penalty of the interaction.[5][9]
Improve Metabolic Stability: Fluorination at metabolically labile positions can block cytochrome P450-mediated oxidation, extending the half-life of a compound.[5]
Tune Lipophilicity: The effect of fluorine on lipophilicity is highly context-dependent. While a single fluorine atom may have a minor effect, a trifluoromethyl (-CF3) group significantly increases lipophilicity, which can enhance membrane permeability and interactions with hydrophobic pockets.[7][10]
The following diagram illustrates the cascading effects of strategic fluorination on ligand properties.
Caption: Impact of Fluorination on Ligand Properties.
Case Study: Fluorinated Morpholine Derivatives as mTOR Inhibitors
To ground these principles in empirical data, let us examine a study on morpholine-substituted tetrahydroquinoline derivatives designed as mTOR inhibitors.[11] The researchers synthesized a series of compounds and evaluated their cytotoxic activity (reported as IC50 values) against various cancer cell lines. The IC50, or half-maximal inhibitory concentration, is a measure of a drug's potency; a lower IC50 value indicates a higher binding affinity and more potent inhibition.[12][13]
The data clearly demonstrates the profound impact of fluorination.
Analysis of Structure-Activity Relationship (SAR):
Trifluoromethyl Groups Confer Superior Potency: The standout observation is the exceptional potency of compounds 10e and 10h , both featuring two trifluoromethyl groups. Compound 10e was the most potent derivative against the A549 lung cancer cell line, with an IC50 value of just 0.033 µM.[11] This suggests that the bulky and highly lipophilic -CF3 groups make strong, favorable interactions within the mTOR active site.[11]
Single Fluoro and Trifluoromethyl Combination is Effective: Compound 10d , with one fluorine and one trifluoromethyl group, also displayed potent, broad-spectrum activity.[11]
Difluoro Substitution is Less Effective: In stark contrast, compounds 10c and 10f , which have two fluorine atoms instead of trifluoromethyl groups, showed significantly weaker activity.[11] This highlights that the specific nature and electronic properties of the fluorine-containing substituent, not just the presence of fluorine, are critical for enhancing binding affinity. The bulkier, more electron-withdrawing trifluoromethyl groups appear to provide stronger interactions in this particular scaffold.[11]
These results provide compelling evidence that strategic fluorination of a morpholine-containing scaffold can increase binding affinity by orders of magnitude. The key is a rational design approach that considers the specific topology and electrostatic environment of the target's binding pocket.
To generate the kind of high-quality, quantitative data seen in our case study, robust biophysical assays are essential. While numerous methods exist, including Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP), we will detail a protocol for Surface Plasmon Resonance (SPR), a powerful technique for real-time, label-free analysis of biomolecular interactions.[14][15][16]
Protocol: Surface Plasmon Resonance (SPR) for Affinity Determination
SPR measures changes in the refractive index at the surface of a sensor chip as a ligand (analyte) in solution flows over an immobilized protein (target). This allows for the determination of association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), a direct measure of binding affinity.[16]
Caption: Experimental Workflow for SPR Binding Analysis.
Methodology:
Preparation and Immobilization:
Causality: The target protein is covalently immobilized to ensure a stable surface for interaction analysis. A reference flow cell is prepared in parallel (e.g., activated and blocked without protein) to subtract non-specific binding and bulk refractive index changes, ensuring data integrity.
Analyte Interaction:
Causality: A concentration series of the ligand is injected to observe the binding kinetics across a range of conditions. This is crucial for accurately determining the K_D. The association phase measures how quickly the ligand binds, while the dissociation phase, where only buffer flows over the chip, measures how quickly it unbinds.
Regeneration and Analysis:
Causality: A regeneration step is required to strip the bound ligand and return the surface to its baseline state, allowing for multiple cycles with different analyte concentrations. The resulting sensorgrams are then globally fitted to a kinetic model to derive the affinity and rate constants.
This self-validating system, with its use of a reference cell and concentration series, provides a trustworthy and highly quantitative measure of the binding affinity of your fluorinated morpholine ligands.
Conclusion and Future Directions
The evidence is clear: the strategic incorporation of fluorine into morpholine-containing ligands is a highly effective strategy for enhancing binding affinity and overall drug potency. As demonstrated, the specific nature and placement of fluorine substituents are paramount, with trifluoromethyl groups often providing substantial gains in potency through a combination of electronic, conformational, and hydrophobic effects.[3][11]
By employing rigorous biophysical techniques like Surface Plasmon Resonance, researchers can quantitatively assess these improvements and build robust structure-activity relationships. This data-driven approach, grounded in the fundamental principles of medicinal chemistry, is essential for accelerating the development of next-generation therapeutics. The continued exploration of novel fluorination strategies promises to further unlock the potential of the versatile morpholine scaffold in drug discovery.
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A Comparative Guide to the Structural Confirmation of 2-(2,3-Difluorophenyl)morpholine: X-ray Crystallography in Focus
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor. In this guide, we delve into the...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor. In this guide, we delve into the definitive method for achieving this: single-crystal X-ray crystallography. While spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for initial characterization, X-ray crystallography stands as the gold standard, providing an unassailable atomic-level map of a compound.
This guide will use the novel compound, 2-(2,3-Difluorophenyl)morpholine, as a case study to illuminate the crystallographic workflow. Although a public crystal structure for this specific molecule is not available at the time of this publication, this guide will provide the established, field-proven protocols to obtain and analyze such data. We will also objectively compare the insights gained from crystallography with those from NMR and MS, offering a holistic view of modern structural elucidation.
The Unrivaled Precision of X-ray Crystallography
Single-crystal X-ray diffraction is a powerful analytical technique that provides the precise arrangement of atoms within a crystalline solid.[1] The resulting three-dimensional map reveals bond lengths, bond angles, and stereochemistry with exceptional accuracy, making it the most definitive method for structural confirmation.[2]
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process demanding precision and expertise. The causality behind each experimental choice is critical for success.
Experimental Workflow: From Powder to Publication-Ready Structure
The process begins with the growth of a high-quality single crystal, a critical and often challenging step. The ideal crystal for diffraction should be a single, well-ordered entity, typically between 0.1 and 0.5 mm in size, and free of cracks or twinning.[2]
Experimental Protocol 1: Single Crystal Growth of 2-(2,3-Difluorophenyl)morpholine
Purification: Ensure the 2-(2,3-Difluorophenyl)morpholine sample is of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility. Solvents to consider for a molecule like 2-(2,3-Difluorophenyl)morpholine could include ethanol, methanol, acetonitrile, ethyl acetate, and hexane, or mixtures thereof.
Slow Evaporation: Dissolve the compound in the chosen solvent in a clean vial to create a near-saturated solution. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. This is often the simplest and most effective method for growing single crystals.
Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a nylon loop and mount them on a goniometer head for data collection.
Data Acquisition and Structure Solution
With a suitable crystal mounted, the next phase involves irradiating it with monochromatic X-rays and collecting the diffraction pattern.[3]
Experimental Protocol 2: X-ray Data Collection and Structure Refinement
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.[3] A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are recorded on a detector as the crystal is rotated.[1]
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection. This step also involves data reduction and correction for experimental factors.
Structure Solution: The "phase problem" is solved using computational methods, such as direct methods or the Patterson function, to generate an initial electron density map.[3]
Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares process, where the calculated diffraction pattern from the model is compared to the experimental data.[4][5] The positions and thermal parameters of the atoms are adjusted to improve the agreement between the calculated and observed data, typically measured by the R-factor.[6]
Validation: The final refined structure is validated to ensure its chemical and geometric sensibility. This includes checking bond lengths, angles, and for any unusual features in the final difference electron density map.[7]
The result of this process is a Crystallographic Information File (CIF), a standard format for archiving and sharing crystallographic data.[7] The CIF contains all the information about the crystal structure, including atomic coordinates, unit cell parameters, and details of the data collection and refinement.
Complementary Insights from NMR and Mass Spectrometry
While X-ray crystallography provides a definitive static picture of a molecule, NMR spectroscopy and mass spectrometry offer complementary and crucial information, particularly in the early stages of characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[8] It provides information about the chemical environment of each nucleus, allowing for the determination of the carbon-hydrogen framework and the connectivity of atoms. For a molecule like 2-(2,3-Difluorophenyl)morpholine, ¹H, ¹³C, and ¹⁹F NMR would be essential.
Based on data for the analogous compound, 2-(2,4-Difluorophenyl)morpholine, we can predict the expected NMR data for our target molecule.[9]
Technique
Information Gained for 2-(2,3-Difluorophenyl)morpholine
¹H NMR
Provides information on the number of different types of protons and their neighboring protons. Expected signals would correspond to the aromatic protons (split by each other and by fluorine), the morpholine ring protons, and the NH proton.
¹³C NMR
Shows the number of different types of carbon atoms. The signals for the carbons in the difluorophenyl ring will be split by the attached fluorine atoms.
¹⁹F NMR
Directly observes the fluorine atoms, providing information about their chemical environment and coupling to nearby protons and carbons.
2D NMR (COSY, HSQC, HMBC)
These experiments establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assignment of all signals and confirmation of the molecular connectivity.[10]
Experimental Protocol 3: NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of 2-(2,3-Difluorophenyl)morpholine in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
2D NMR: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity.
Data Analysis: Process and analyze the spectra to assign all proton, carbon, and fluorine signals and confirm the expected structure.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound with high accuracy, confirming its elemental composition.[11] High-resolution mass spectrometry (HRMS) can distinguish between compounds with the same nominal mass but different elemental formulas.
For 2-(2,3-Difluorophenyl)morpholine (C₁₀H₁₁F₂NO), the expected exact mass can be calculated and compared to the experimental value.
Technique
Information Gained for 2-(2,3-Difluorophenyl)morpholine
High-Resolution Mass Spectrometry (HRMS)
Provides the accurate mass of the molecular ion, which can be used to confirm the elemental formula (C₁₀H₁₁F₂NO).
Tandem Mass Spectrometry (MS/MS)
The molecular ion can be fragmented to provide structural information. The fragmentation pattern can be characteristic of the morpholine and difluorophenyl moieties.[12]
Experimental Protocol 4: Mass Spectrometry Data Acquisition
Sample Preparation: Prepare a dilute solution of 2-(2,3-Difluorophenyl)morpholine in a suitable solvent (e.g., methanol or acetonitrile).
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).
Data Analysis: Determine the mass of the molecular ion and compare it to the calculated exact mass for the proposed formula. If necessary, perform MS/MS analysis to obtain fragmentation data.
A Comparative Overview
The following table summarizes the key strengths and limitations of each technique in the context of structural confirmation.
Technique
Strengths
Limitations
X-ray Crystallography
- Unambiguous 3D structure determination[13]- Provides precise bond lengths and angles[14]- Definitive confirmation of stereochemistry
- Requires a high-quality single crystal, which can be difficult to obtain[15]- Provides a static picture of the molecule in the solid state, which may not represent the solution conformation[16]
NMR Spectroscopy
- Provides detailed structural information in solution[16]- Can study dynamic processes- Does not require crystallization
- Structure determination can be complex for larger or more flexible molecules[15]- Does not directly provide bond lengths and angles
Mass Spectrometry
- Confirms molecular weight and elemental composition with high accuracy[17]- Requires very small amounts of sample
- Provides limited information about the 3D structure and connectivity[12]- Isomers often cannot be distinguished
Conclusion: An Integrated Approach to Structural Certainty
In the rigorous landscape of scientific research and drug development, the structural confirmation of a novel chemical entity is paramount. While NMR and mass spectrometry are essential tools for initial characterization and confirmation of the molecular formula and connectivity, single-crystal X-ray crystallography remains the undisputed gold standard for the unambiguous determination of a molecule's three-dimensional structure. The detailed atomic map it provides is invaluable for understanding structure-activity relationships, guiding further molecular design, and ensuring the intellectual property of a new compound. By employing these techniques in a complementary and logical workflow, researchers can achieve the highest level of confidence in their molecular structures.
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Navigating Morpholine Synthesis: A Comparative Guide to Cyclization and Reduction Routes
For Immediate Publication A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The morpholine scaffold is a cornerstone in medicinal chemistry, prized...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Publication
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its ability to enhance the potency and pharmacokinetic properties of drug candidates.[1][2] This six-membered heterocycle, containing both an amine and an ether functional group, is a privileged structure found in numerous pharmaceuticals, including the antibiotic Linezolid and the anticancer agent Gefitinib.[3][4][5] The strategic synthesis of substituted morpholines is therefore a critical task in drug discovery. This guide provides a detailed comparison of two prominent synthetic strategies: intramolecular cyclization and reductive amination, offering insights into their mechanisms, advantages, and practical applications.
The Dichotomy of Morpholine Synthesis: Cyclization vs. Reduction
The construction of the morpholine ring can be broadly approached from two distinct retrosynthetic perspectives. Intramolecular cyclization strategies typically involve the formation of a C-O or C-N bond from a pre-functionalized linear precursor, effectively "closing the ring." In contrast, reductive amination approaches build the morpholine core by forming two new C-N bonds concurrently through the reaction of a dialdehyde with an amine, followed by reduction.
I. Intramolecular Cyclization: Forging the Ring Through Strategic Bond Formation
Intramolecular cyclization represents a versatile and widely employed strategy for morpholine synthesis, offering a high degree of control over substitution patterns and stereochemistry.[6][7] These methods generally proceed via the formation of either a C-N or a C-O bond as the final ring-closing step.
A prevalent approach involves the cyclization of N-substituted diethanolamine derivatives.[8] The classical industrial synthesis of morpholine itself relies on the dehydration of diethanolamine using concentrated sulfuric acid at high temperatures.[8] While effective for the parent compound, this method's harsh conditions limit its applicability for more complex, functionalized molecules.
Modern variations offer milder conditions and greater substrate scope. One common tactic involves the reaction of a 1,2-amino alcohol with a reagent containing a leaving group, such as chloroacetyl chloride, to form an intermediate that subsequently cyclizes upon treatment with a base.[9][10] This two-step process, followed by reduction of the resulting morpholinone, provides a reliable route to a variety of substituted morpholines.[10]
Another powerful cyclization strategy involves the palladium-catalyzed carboamination of O-allyl ethanolamines.[11] This method allows for the synthesis of cis-3,5-disubstituted morpholines with high stereocontrol from readily available enantiopure amino alcohols.[11] The reaction proceeds through a syn-aminopalladation of an intermediate palladium(aryl)(amido) complex.[11]
Halocyclization, the iodine-mediated cyclization of unsaturated amino alcohols, presents another effective route that prevents unwanted side reactions.[12] Furthermore, the resulting halogenated products can be further functionalized.[12]
Key Advantages of Cyclization Routes:
Stereochemical Control: The use of chiral starting materials, such as enantiopure amino alcohols, allows for the synthesis of stereodefined morpholines.[11]
Diverse Substitution Patterns: A wide variety of substituents can be introduced on both the carbon and nitrogen atoms of the morpholine ring.[7][13]
Convergent Synthesis: Complex morpholine derivatives can be assembled from readily available building blocks.
Limitations of Cyclization Routes:
Multi-step Sequences: Many cyclization strategies require multiple synthetic steps, which can impact overall yield.[10]
Harsh Conditions: Some classical methods employ harsh reagents and high temperatures, limiting their functional group tolerance.[8]
Potential for Side Reactions: Intermolecular side reactions can sometimes compete with the desired intramolecular cyclization.[12]
II. Reductive Amination: A Convergent Approach to the Morpholine Core
Reductive amination offers a highly efficient and convergent route to N-substituted morpholines, particularly from readily available starting materials.[14] This one-pot reaction typically involves the oxidation of a ribonucleoside or a suitable diol to a dialdehyde, which is then reacted in situ with a primary amine in the presence of a reducing agent.[14]
The choice of reducing agent is crucial for the success of this transformation. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly employed as they selectively reduce the intermediate iminium ion in the presence of the aldehyde.[15] This selectivity prevents the over-reduction of the starting aldehyde and minimizes side product formation.[15]
A significant advantage of this method is its ability to rapidly generate libraries of N-substituted morpholines by simply varying the primary amine used in the reaction. This makes it a valuable tool in medicinal chemistry for structure-activity relationship (SAR) studies.[2]
Key Advantages of Reductive Amination:
High Efficiency: Often a one-pot procedure, minimizing purification steps and improving overall yield.
Convergent Approach: The morpholine ring is assembled from simple, readily available precursors.
Rapid Library Synthesis: Amenable to parallel synthesis for the rapid generation of analog libraries.[16]
Mild Reaction Conditions: Typically employs mild reagents and reaction conditions, allowing for good functional group tolerance.[14]
Limitations of Reductive Amination:
Limited C-Substitution: This method is primarily suited for the synthesis of N-substituted morpholines, with limited options for introducing substituents on the carbon backbone of the ring.
Symmetry Considerations: The use of symmetrical dialdehydes is often required to avoid the formation of isomeric mixtures.
Control of Stereochemistry: Achieving high diastereoselectivity can be challenging without the use of chiral auxiliaries or catalysts.
Comparative Analysis: A Data-Driven Perspective
To provide a clearer comparison, the following table summarizes key performance indicators for representative examples of each synthetic strategy.
Representative Protocol for Intramolecular Cyclization: Synthesis of a Morpholin-3-one Intermediate
This protocol is adapted from methodologies involving the cyclization of N-acylated amino alcohols.[10]
N-Acylation: To a solution of the chosen 1,2-amino alcohol (1.0 eq) and sodium hydroxide (1.1 eq) in a biphasic mixture of dichloromethane (DCM) and water at 0 °C, chloroacetyl chloride (1.05 eq) is added dropwise. The reaction is stirred at room temperature for 30 minutes.
Cyclization: An aqueous solution of potassium hydroxide is added to the reaction mixture, followed by isopropyl alcohol (IPA). The mixture is then stirred at room temperature for 2 hours to effect intramolecular cyclization.
Work-up and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude morpholin-3-one can be purified by column chromatography or recrystallization.
Representative Protocol for Reductive Amination: Synthesis of an N-Substituted Morpholine
This protocol is based on the reductive amination of dialdehydes generated in situ.[14]
Oxidation: A solution of the starting ribonucleoside (1.0 eq) in a mixture of an appropriate organic solvent (e.g., methanol) and water is cooled to 0 °C. Sodium periodate (2.1 eq) is added portion-wise, and the reaction is stirred for 1-2 hours.
Reductive Amination: The hydrochloride salt of the desired primary amine (1.5 eq) is added to the reaction mixture, followed by the portion-wise addition of a reducing agent such as sodium cyanoborohydride (2.0 eq). The reaction is allowed to warm to room temperature and stirred overnight.
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude N-substituted morpholine is then purified by column chromatography.
Visualizing the Synthetic Pathways
Workflow for Morpholine Synthesis via Intramolecular Cyclization
Caption: General workflow for morpholine synthesis via intramolecular cyclization.
Workflow for Morpholine Synthesis via Reductive Amination
Caption: General workflow for morpholine synthesis via reductive amination.
Conclusion and Future Outlook
Both intramolecular cyclization and reductive amination represent powerful and complementary strategies for the synthesis of morpholine derivatives. The choice between these routes is dictated by the desired substitution pattern, the required stereochemical outcome, and the overall synthetic efficiency.
Intramolecular cyclization offers unparalleled control over the substitution and stereochemistry of the morpholine core, making it the preferred method for accessing complex and highly functionalized targets.[6][11] Ongoing research in this area focuses on the development of novel catalytic systems to further enhance the efficiency and scope of these transformations.[17][18]
Reductive amination , on the other hand, provides a rapid and convergent entry to N-substituted morpholines, which is particularly advantageous for medicinal chemistry campaigns requiring the synthesis of large compound libraries for SAR exploration.[14][16]
The continued development of innovative synthetic methodologies for morpholine construction will undoubtedly play a pivotal role in advancing drug discovery and development, enabling the creation of novel therapeutics with improved efficacy and safety profiles.[2][19]
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A Comparative Analysis of 2-(2,3-Difluorophenyl)morpholine and its Non-Fluorinated Analogs: A Guide for CNS Drug Development
This guide provides a comprehensive benchmark analysis of 2-(2,3-difluorophenyl)morpholine against its non-fluorinated counterpart, 2-phenylmorpholine. It is intended for researchers, scientists, and professionals in dru...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive benchmark analysis of 2-(2,3-difluorophenyl)morpholine against its non-fluorinated counterpart, 2-phenylmorpholine. It is intended for researchers, scientists, and professionals in drug development, offering an in-depth examination of how strategic fluorination can modulate the pharmacological profile of a lead compound. The following sections detail the underlying scientific rationale, comparative experimental data, and validated protocols to support further investigation in the field of central nervous system (CNS) drug discovery.
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over half of all newly approved small-molecule drugs containing at least one fluorine atom.[1] This is not a matter of chance, but a deliberate strategy to enhance key molecular properties. Fluorine's small size, high electronegativity, and the strength of the carbon-fluorine bond can significantly improve metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] In the context of CNS drug development, fluorination can be particularly advantageous, aiding in the crucial task of traversing the blood-brain barrier.[3][4]
This guide focuses on the 2-phenylmorpholine scaffold, a well-established pharmacophore in CNS-active compounds. Derivatives of 2-phenylmorpholine, such as phenmetrazine, have been investigated for their stimulant and anorectic properties, primarily acting as monoamine releasing agents.[5][6][7] By introducing fluorine atoms to the phenyl ring, as in 2-(2,3-difluorophenyl)morpholine, we can systematically investigate the impact of this substitution on the compound's interaction with biological targets and its overall disposition in the body.
Physicochemical Properties: The Impact of Fluorination on Lipophilicity
A critical parameter in drug design is lipophilicity, which influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The partition coefficient (LogP) and distribution coefficient (LogD) are key measures of lipophilicity.[8][][10] We hypothesized that the introduction of two fluorine atoms to the phenyl ring would increase the lipophilicity of the 2-phenylmorpholine scaffold.
To test this, the LogD at a physiologically relevant pH of 7.4 was determined for both 2-(2,3-difluorophenyl)morpholine and 2-phenylmorpholine using a standardized shake-flask method.[8][]
Table 1: Comparison of Physicochemical Properties.
The expected increase in LogD for the difluorinated compound is attributed to the hydrophobic nature of the fluorine atoms.[4] This enhanced lipophilicity could potentially lead to improved penetration of the blood-brain barrier, a desirable characteristic for CNS-targeted therapeutics.[3]
In Vitro Pharmacological Evaluation: Target Engagement and Potency
The primary mechanism of action for many 2-phenylmorpholine derivatives involves the modulation of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[6][11] To assess the impact of difluorination on target engagement, we will perform in vitro radioligand binding assays.
These assays will determine the binding affinity (Ki) of 2-(2,3-difluorophenyl)morpholine and 2-phenylmorpholine for human recombinant DAT, NET, and SERT.[12] The lower the Ki value, the higher the binding affinity of the compound for the transporter.
Based on the electron-withdrawing nature of fluorine, it is plausible that 2-(2,3-difluorophenyl)morpholine will exhibit altered binding affinities compared to its non-fluorinated counterpart. These electronic effects can influence the interactions between the ligand and the amino acid residues within the binding pocket of the transporters.[2][13]
A significant challenge in drug development is overcoming rapid metabolism by enzymes such as the cytochrome P450 (CYP) family, which are abundant in the liver.[14][15] The introduction of fluorine can block sites of metabolic attack, thereby increasing the metabolic stability and prolonging the half-life of a compound.[1][2]
To evaluate this, we will conduct an in vitro metabolic stability assay using human liver microsomes.[14][16] The rate of disappearance of each compound over time will be measured, and the in vitro half-life (T½) and intrinsic clearance (Clint) will be calculated.[15][17]
Compound
In Vitro T½ (min)
Intrinsic Clearance (µL/min/mg protein)
2-Phenylmorpholine
To be determined
To be determined
2-(2,3-Difluorophenyl)morpholine
To be determined
To be determined
Table 3: Comparative In Vitro Metabolic Stability in Human Liver Microsomes.
We anticipate that 2-(2,3-difluorophenyl)morpholine will demonstrate a longer half-life and lower intrinsic clearance compared to 2-phenylmorpholine, indicating enhanced metabolic stability.
dot
Caption: Proposed metabolic fate of the compounds.
In Vivo Pharmacodynamic and Pharmacokinetic Assessment
To translate our in vitro findings into a more physiologically relevant context, we will conduct a series of in vivo studies in a rodent model. These studies will assess the effects of the compounds on locomotor activity, their subjective effects, and their ability to modulate neurotransmitter levels in the brain.
Locomotor Activity
Spontaneous locomotor activity is a commonly used measure to assess the stimulant or depressant effects of a drug.[18][19][20] We will administer various doses of each compound to mice and measure their locomotor activity in an open-field arena.[21][22]
Compound
Dose (mg/kg, i.p.)
Total Distance Traveled (cm)
Vehicle
-
To be determined
2-Phenylmorpholine
Dose range
To be determined
2-(2,3-Difluorophenyl)morpholine
Dose range
To be determined
Table 4: Comparative Effects on Locomotor Activity in Mice.
Given the potential for altered potency and brain penetration, we expect to see a dose-dependent increase in locomotor activity for both compounds, with a possible shift in the dose-response curve for the difluorinated analog.
dot
Caption: Workflow for the locomotor activity study.
Drug Discrimination
The drug discrimination paradigm is a powerful tool for assessing the subjective effects of a compound.[23][24][25] Rats will be trained to discriminate between the effects of a known stimulant (e.g., cocaine or amphetamine) and saline. Once trained, they will be tested with 2-(2,3-difluorophenyl)morpholine and 2-phenylmorpholine to see if these compounds substitute for the training drug.[26] This will provide insight into whether the subjective effects of the difluorinated compound are similar to its non-fluorinated counterpart and the training drug.
Test Compound
Dose (mg/kg, i.p.)
% Drug-Appropriate Responding
Vehicle
-
To be determined
Training Drug
ED50 dose
>80%
2-Phenylmorpholine
Dose range
To be determined
2-(2,3-Difluorophenyl)morpholine
Dose range
To be determined
Table 5: Drug Discrimination Results.
Full substitution would suggest that the test compound produces subjective effects similar to the training drug.
In Vivo Microdialysis
To directly measure the effects of the compounds on neurotransmitter levels in the brain, we will use in vivo microdialysis.[27][28][29] A microdialysis probe will be implanted in a brain region rich in dopamine and norepinephrine terminals, such as the striatum or prefrontal cortex. Following administration of the compounds, dialysate samples will be collected and analyzed for dopamine and norepinephrine concentrations.[30][31]
Compound
Dose (mg/kg, i.p.)
% Baseline Dopamine
% Baseline Norepinephrine
Vehicle
-
~100%
~100%
2-Phenylmorpholine
Effective dose
To be determined
To be determined
2-(2,3-Difluorophenyl)morpholine
Effective dose
To be determined
To be determined
Table 6: Effects on Extracellular Dopamine and Norepinephrine Levels.
An increase in extracellular neurotransmitter levels would confirm a monoamine-releasing or uptake-inhibiting mechanism of action in vivo.
Experimental Protocols
LogD Determination (Shake-Flask Method)
Prepare a buffer solution at pH 7.4 (e.g., phosphate-buffered saline) and n-octanol. Saturate each solvent with the other by vigorous mixing, followed by separation.[8]
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Add a small aliquot of the stock solution to a mixture of the buffered aqueous phase and the n-octanol phase.[8]
Agitate the mixture for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1 hour).
Centrifuge the mixture to ensure complete phase separation.
Carefully collect samples from both the aqueous and organic phases.
Analyze the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.[]
Calculate the LogD value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
In Vitro Radioligand Binding Assay
Prepare cell membrane homogenates expressing the human dopamine, norepinephrine, or serotonin transporters.
In a 96-well plate, combine the membrane homogenate, a specific radioligand for the transporter of interest (e.g., [³H]WIN 35,428 for DAT), and various concentrations of the test compound.[32]
To determine non-specific binding, a separate set of wells will contain a high concentration of a known inhibitor.
Incubate the plates to allow for binding to reach equilibrium.
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
Wash the filters to remove any unbound radioligand.
Measure the radioactivity retained on the filters using a scintillation counter.
Calculate the specific binding at each concentration of the test compound and determine the Ki value using non-linear regression analysis.[33]
In Vitro Metabolic Stability Assay
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), a NADPH-regenerating system, and the test compound (1 µM) in a phosphate buffer (pH 7.4).[14][17]
Initiate the reaction by adding the NADPH-regenerating system and incubate at 37°C.[17]
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), remove an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).[15]
Centrifuge the samples to precipitate the proteins.
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
Plot the natural logarithm of the percentage of the remaining parent compound against time and determine the slope of the linear regression to calculate the in vitro half-life (T½).
Calculate the intrinsic clearance (Clint) from the half-life and the protein concentration.
Locomotor Activity Assay
Habituate the mice to the testing room for at least 30-60 minutes before the experiment.[20]
Administer the test compound or vehicle via intraperitoneal (i.p.) injection.
Immediately place the mouse into the center of an open-field arena (e.g., 40 x 40 cm).[18]
Record the animal's activity for a set duration (e.g., 60 minutes) using an automated video-tracking system.
Analyze the recorded data for various parameters, including total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.[21]
Clean the arena thoroughly between each animal.
Drug Discrimination Assay
Train rats in a two-lever operant conditioning chamber to press one lever after an injection of a known stimulant (training drug) and the other lever after a saline injection to receive a food reward.[23][24]
Training continues until the rats consistently (>80% accuracy) press the correct lever.
During test sessions, administer various doses of the test compound (2-phenylmorpholine or 2-(2,3-difluorophenyl)morpholine) and record the percentage of responses on the drug-appropriate lever.
A test compound is considered to fully substitute for the training drug if it produces >80% drug-appropriate responding.
In Vivo Microdialysis
Surgically implant a guide cannula into the target brain region of an anesthetized rat.
After a recovery period, insert a microdialysis probe through the guide cannula.
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[31]
Collect baseline dialysate samples to establish stable neurotransmitter levels.
Administer the test compound or vehicle (i.p.).
Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes).
Analyze the dialysate samples for dopamine and norepinephrine concentrations using HPLC with electrochemical detection or LC-MS/MS.
Express the neurotransmitter concentrations as a percentage of the baseline levels.
Conclusion
This guide outlines a systematic approach to benchmarking 2-(2,3-difluorophenyl)morpholine against its non-fluorinated parent compound, 2-phenylmorpholine. By employing a combination of in silico, in vitro, and in vivo techniques, we can gain a comprehensive understanding of how strategic difluorination impacts the physicochemical properties, pharmacological activity, metabolic stability, and behavioral effects of this important scaffold. The data generated from these studies will be invaluable for guiding the future design and development of novel CNS-active agents with improved therapeutic profiles.
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